Isosilybin A

Catalog No.
S644073
CAS No.
142796-21-2
M.F
C25H22O10
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isosilybin A

CAS Number

142796-21-2

Product Name

Isosilybin A

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1

InChI Key

FDQAOULAVFHKBX-HKTJVKLFSA-N

SMILES

Array

Synonyms

(2r,3r)-3,5,7-Trihydroxy-2-[(2r,3r)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[1,4]dioxin-6-yl]-4-chromanone; mixture

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

The exact mass of the compound Isosilybin A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Flavonolignans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isosilybin A absolute configuration (2R 3R 7″R 8″R)

Author: Smolecule Technical Support Team. Date: February 2026

The definitive determination of Isosilybin A's stereochemistry was achieved by analyzing a heavy atom derivative, which allows for unambiguous assignment of absolute configuration via X-ray crystallography [1].

  • Key Experiment: this compound was reacted with 4-bromobenzoyl chloride to produce a derivative (7-(4-bromobenzoyl)this compound) suitable for X-ray analysis [1].
  • Crystallographic Data:
    • Space group: P2₁2₁2₁
    • Flack parameter: 0.02(1) - This value close to zero strongly confirms the correct assignment of the absolute configuration [1].
  • Supporting Evidence: Earlier studies used Electronic Circular Dichroism (ECD) to determine the configuration at C-2 and C-3 by comparing them to known dihydroflavonols. The relative configuration of the phenylpropanoid moiety (C-7″ and C-8″) was then correlated to this established flavonoid portion [1].

Detailed Experimental Protocol

For researchers seeking to replicate or understand the methodology, the core experimental steps from the cited study are summarized below.

Step Description Key Details
1. Derivatization React this compound with 4-bromobenzoyl chloride. Reaction selectively esterified the C-7 phenolic hydroxyl group, not the C-9″ primary alcohol as initially hypothesized [1].
2. Purification & Crystallization Purify the product and grow crystals for analysis. Derivative purified and crystallized via slow evaporation in methanol [1].
3. X-ray Data Collection Collect diffraction data. Data collected at 193 K using Mo Kα radiation [1].
4. Structure Solution & Refinement Solve and refine the crystal structure. Structure solved using direct methods (SHELXTL). Absolute configuration confirmed via Flack parameter [1].

Visualization of the Configuration Workflow

The following diagram illustrates the logical workflow and relationship between the different methods used to establish the absolute configuration of this compound.

G Start This compound A Chemical Derivatization with 4-bromobenzoyl chloride Start->A B Heavy Atom Derivative (7-(4-bromobenzoyl)this compound) A->B C X-ray Crystallography B->C D Direct Determination of Absolute Configuration C->D E Result: (2R, 3R, 7″R, 8″R) D->E F ECD & Chemical Correlation (Historial/Supporting Method) G Established Configuration at C-2 and C-3 F->G Prior Knowledge G->E Corroborates

Importance of Stereochemistry and Separation

The precise stereochemistry of this compound is not just a structural detail; it has direct implications for its biological activity and research.

  • Distinguishing Between Diastereomers: this compound and its diastereomer, Isosilybin B, have very similar NMR spectra, making them difficult to distinguish by that method alone [2]. The most reliable technique for their separation and analysis is reversed-phase HPLC, where they show significantly different retention times [2].
  • Biological Relevance: The chirality of flavonolignans like this compound is critical for their function. In biological systems, they act not as general antioxidants but as specific ligands for cellular targets, following a "lock-and-key" model where the 3D structure, dictated by absolute configuration, is essential [3].

References

Molecular Structure and Stereochemistry of Isosilybin A

Author: Smolecule Technical Support Team. Date: February 2026

Isosilybin A is one of the diastereoisomeric flavonolignans found in silymarin, an extract from milk thistle (Silybum marianum) seeds [1] [2]. Its complete stereochemistry has been unambiguously determined as 2R, 3R, 7'R, 8'R [3].

The table below summarizes the key structural characteristics of this compound:

Characteristic Description
Molecular Formula C₂₅H₂₂O₁₀ [1]
Core Structure Flavonolignan skeleton [1] [2]
Stereochemistry 2R, 3R, 7'R, 8'R [3]
Key Structural Feature Contains a 1,4-dioxane ring system, critical for biological activity [1]

Analytical Challenges and Advanced Techniques

The 1H and 13C NMR spectra of this compound are nearly identical to those of its diastereoisomers (Silybin A, Silybin B, and Isosilybin B), making identification by simple signal inspection very difficult [1] [3].

  • Separation Requirement: Pure this compound for NMR analysis typically requires separation using techniques like sequential silica gel column chromatography and preparative reversed-phase HPLC [1] [3].
  • Distinguishing Features: The trans conformation of H-2, H-3, and H-7′–H-8′ can be confirmed from observed coupling constants (e.g., 11.4 and 8.1 Hz for Silybin A) [1]. A significant difference in optical rotation ([α]D +48.15° for this compound) also helps distinguish it from other isomers like Isosilybin B ([α]D -23.55°) [1].

Advanced NMR analysis methods like Quantum Mechanical Spectral Analysis (QMSA) can significantly enhance the analysis of complex spin systems found in molecules like this compound [4]. This digital platform uses quantum mechanics to fit a calculated spectrum to experimental data, deconvoluting overlapped signals and providing accurate NMR parameters, even in the presence of high-order effects [4].

Experimental Workflow for Analysis

The following diagram outlines a general experimental workflow for the separation and NMR analysis of this compound based on the methodologies described in the literature.

G Start Start: Crude Milk Thistle Extract Step1 Sequential Silica Gel Column Chromatography Start->Step1 Step2 Preparative Reversed-Phase HPLC Step1->Step2 Step3 Recrystallization (e.g., from CH₂Cl₂/MeOH) Step2->Step3 Step4 NMR Analysis (1H, 13C, COSY, HMQC, HMBC) Step3->Step4 Step5 Stereochemistry Confirmation Step4->Step5 Step6 Pure this compound Step5->Step6 Step5_opt Optical Rotation Data Step5->Step5_opt Step5_xray X-ray Crystallography Step5->Step5_xray

Key Methodological Notes

  • Quantitative NMR (qNMR): qNMR is a powerful technique for the simultaneous qualification and quantification of compounds in complex mixtures like plant extracts without the need for identical reference standards [5] [6]. One study used DMSO-d₆ as the solvent and its residual proton signal for quantifying taxifolin and major silymarin flavonolignans [6].
  • Separation Techniques: The isolation of pure this compound is challenging due to its structural similarity to other flavonolignans. The primary methods involve a multi-step process of chromatography [3] [7]. More recent advances, such as optimized UHPLC-MS/MS methods, have been developed for the precise quantification of this compound and other constituents in silymarin extracts [7].

References

Isosilybin A discovery and isolation from Silybum marianum

Author: Smolecule Technical Support Team. Date: February 2026

Historical Discovery and Structural Elucidation

The foundational work on isosilybin, which led to the identification of its constituents Isosilybin A and B, was published in 1979 by Arnone, Merlini, and Zanarotti [1]. Their research was pivotal in demonstrating that what was previously considered a single compound was, in fact, a mixture of diastereoisomers [1].

The structural and stereochemical details of these compounds were further refined through a combination of techniques, including:

  • X-ray Crystallography: Used to determine the absolute configuration of this compound as 2R, 3R, 7'R, 8'R [2].
  • NMR Spectroscopy: Revealed subtle differences between diastereoisomers, particularly in the configuration at the C-7' and C-8' positions [2].
  • Optical Rotation Data: Provided critical evidence for assigning stereochemistry, with this compound and B showing significant differences in specific rotation ([α]D +48.15° for this compound vs. -23.55° for Isosilybin B) [2].

The diagram below illustrates the stereochemical relationship between the key flavonolignans.

flavonolignan Silymarin Silymarin Silybin Silybin Silymarin->Silybin Isosilybin Isosilybin Silymarin->Isosilybin Silychristin Silychristin Silymarin->Silychristin Silydianin Silydianin Silymarin->Silydianin Silybin_A Silybin_A Silybin->Silybin_A Silybin_B Silybin_B Silybin->Silybin_B Isosilybin_A Isosilybin_A Isosilybin->Isosilybin_A Isosilybin_B Isosilybin_B Isosilybin->Isosilybin_B

Figure: Stereochemical relationships between major silymarin flavonolignans. Silybin and Isosilybin are both 1:1 mixtures of diastereoisomers A and B.

Chemical Profile and Composition

The table below summarizes the key structural characteristics and typical abundance of this compound and related compounds in a standardized silymarin extract.

Compound Name Molecular Formula Molecular Weight Key Stereochemical Features Relative Abundance in Silymarin
This compound C25H22O10 482.44 g/mol Configuration: 2R, 3R, 7'R, 8'R [2] ~5% of total flavonolignans [3]
Isosilybin B C25H22O10 482.44 g/mol Configuration: 2R, 3R, 7'S, 8'S [2] ~5% of total flavonolignans [3]
Silybin A C25H22O10 482.44 g/mol Trans conformation of H-2, H-3, H-7', H-8' [2] Part of the 40-60% silybin fraction [3]
Silybin B C25H22O10 482.44 g/mol Differs from Silybin A in configuration at C-7' and C-8' [2] Part of the 40-60% silybin fraction [3]
Silychristin C25H22O10 482.44 g/mol Different regiochemistry (distinct connectivity of the coniferyl alcohol unit) [3] 15-25% [3]

Modern Isolation and Analytical Methods

Early isolation was hindered by the low natural abundance of isosilybin and the technical difficulty of separating diastereomers with very similar physical properties [3] [2]. Modern protocols leverage advanced chromatography and analytical techniques.

Method Category Specific Technique Key Application in this compound Isolation & Analysis Experimental Notes
Extraction Maceration / Sequential Solvent Extraction Initial extraction of dried, powdered seeds using solvents like methanol, acetone, or ethyl acetate [4]. Efficiency depends on solvent polarity; yields are typically low [4].
Preparative Chromatography Sequential Silica Gel Column Chromatography Initial fractionation of the crude silymarin extract to enrich flavonolignans [2].
Preparative Reversed-Phase (RP) HPLC Critical for the final separation and purification of this compound from other flavonolignans and from Isosilybin B [2].
Analytical Chromatography Analytical RP-HPLC Used for quality control, checking purity, and quantifying this compound in mixtures [2]. Baseline resolution of all major flavonolignans is achievable [3].
Capillary Electrophoresis An alternative high-resolution method for separating and analyzing silymarin components [3].
Structural Characterization NMR Spectroscopy (1H, 13C) Confirms molecular structure and stereochemistry. 1H NMR coupling constants confirm the trans conformation [2]. Spectra of diastereomers are highly similar, requiring careful analysis [2].
X-ray Crystallography Definitive method for determining absolute stereochemistry [2].
Optical Rotation Used to assign configuration by comparing specific rotation with known standards [2].

Pharmacological Potential and Research Applications

While much of the initial silymarin research focused on silybin, recent studies highlight that this compound and other understudied flavonolignans possess unique and potent biological activities [3].

  • Dual Enzyme Inhibition: A 2025 study identified this compound as a dual inhibitor of human carbonic anhydrases VA (hCA VA) and VII (hCA VII), suggesting a potential novel mechanism for an anti-obesity strategy by reducing lipogenesis and mitigating oxidative stress [5].
  • Selective Anticancer Activity: Research indicates that isosilybins (A and B) can selectively induce apoptosis and cause G1 arrest in prostate cancer cells, with a degree of tumor-specific targeting not consistently demonstrated by silybin [3].
  • Comparative Bioactivity: In side-by-side assays, this compound has been shown to outperform silybin in several pharmacological models, including antiviral activity and the inhibition of NF-κB, a key regulator of inflammation [3].

References

Isosilybin A biosynthesis and biomimetic synthesis

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Isosilybin A and Its Significance

This compound is a flavonolignan and a primary active constituent of silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum) [1]. Silymarin has been used for centuries as a hepatoprotectant and treatment for liver disorders [2]. Modern research has highlighted this compound's promising anti-prostate cancer efficacy, with studies showing it induces growth inhibition, G1 arrest, and apoptosis in prostate cancer cells by targeting the Akt-NF-κB-AR axis [2] [3]. Its IC50 in DU145 cells is 32 μM [3].

The structural complexity of this compound, characterized by a functionalized benzopyranone core linked to a benzodioxane unit with multiple stereocenters, has made its synthesis a challenging and attractive goal for synthetic chemists [2] [4] [1]. The following diagram illustrates the core structure and the key strategic bond disconnection for its biomimetic synthesis.

f IsoA This compound Cyclization Biomimetic Cyclization IsoA->Cyclization Chalcone Chalcone Precursor Cyclization->Chalcone

The core strategy involves a late-stage biomimetic cyclization of a chalcone precursor to form the benzopyranone ring of this compound.

Biosynthetic Pathway and Enzymatic Production

In nature, flavonolignans like this compound are believed to originate from the radical coupling of a flavanonol (such as taxifolin) and a phenylpropanoid unit (such as coniferyl alcohol) [5] [1]. This process is catalyzed by enzymes like ascorbate peroxidase (APX1).

Engineered Enzymatic Cascade for Production

To address the inefficiencies of plant extraction, an efficient enzymatic cascade for the production of silybin and isosilybin was engineered [5]. This route uses more affordable starting materials.

f Eugenol Eugenol PsVAO PsVAO Enzyme Eugenol->PsVAO Coniferyl Coniferyl Alcohol PsVAO->Coniferyl APX1 APX1 Enzyme Coniferyl->APX1 Silybin Silybin & Isosilybin APX1->Silybin Taxifolin Taxifolin Taxifolin->APX1

An engineered enzymatic cascade uses PsVAO and APX1 to convert eugenol and taxifolin into silybin and isosilybin.

Key Protocol Details [5]:

  • Enzymes: Penicillium simplicissimum vanillyl alcohol oxidase (PsVAO) and milk thistle ascorbate peroxidase (APX1).
  • Pathway: PsVAO first converts eugenol to coniferyl alcohol. APX1 then uses coniferyl alcohol and taxifolin with H₂O₂ as an electron acceptor to produce a radical coupling mixture containing silybin and isosilybin.
  • Scale & Yield: Through cofactor (heme) enhancement and reaction optimization, the cascade achieved a production yield of 2.58 g L⁻¹ of silybin and isosilybin.
  • Significance: This represents a pioneering bio-based route to generate silybin-based drugs, overcoming the limitations of plant extraction.

Biomimetic Chemical Synthesis Strategies

The chemical synthesis of this compound is built upon a biomimetic strategy that mimics the natural enzyme chalcone isomerase (CHI) [2]. The general approach involves first constructing a complex chalcone precursor containing the appropriate benzodioxane fragment, followed by a catalytic asymmetric cyclization to form the benzopyranone core.

Synthesis of the Benzodioxane Aldehyde Fragment

The synthesis of the enantiomerically pure benzodioxane aldehyde (3) is a multi-step process starting from vanillin (4) [2]. The table below summarizes the key steps and conditions.

Table 1: Key Steps in the Synthesis of the Benzodioxane Aldehyde Fragment [2]

Step Starting Material Product Key Reagents & Conditions Purpose

| 1 | Vanillin (4) | Cinnamate 5 | 1. Boc-protection 2. Horner–Wadsworth–Emmons olefination | Install alkene backbone and protect phenol. | | 2 | Cinnamate 5 | Triol 6 | 1. DIBAL-H reduction 2. Dihydroxylation with AD-mix β | Create chiral diol centers with high enantiomeric excess (ee). | | 3 | Triol 6 | Epoxide 7 | 1. Regioselective mesylation 2. Mild base treatment | Form enantioenriched epoxide (99:1 er). | | 4 | Epoxide 7 & Aldehyde 8 | Epoxy aldehyde 9 | Mitsunobu reaction (>20:1 dr) | Couple fragments and set stereochemistry. | | 5 | Epoxy aldehyde 9 | Aldehyde 3 | 1. Co(III)-catalyzed hydrolytic epoxide opening 2. TIPS protection 3. Pd(0) deallylation 4. Mitsunobu ring closure | Finalize the benzodioxane aldehyde precursor. |

Catalytic Asymmetric Biomimetic Cyclization

The core strategic step is the conversion of the linear chalcone (15 or 18) into the flavanone core of this compound. This is achieved via an organocatalytic, biomimetic cyclization.

Table 2: Optimization of the Biomimetic Chalcone Cyclization [2]

Entry Chalcone Substrate Catalyst Conditions Result (dr)
1 Naringenin dimethyl ether 16 Quinine Toluene, 23 °C Slow reaction, good stereoselectivity
2 Naringenin dimethyl ether 16 Quinidine Toluene, 23 °C Slow reaction, good stereoselectivity
5 Naringenin dimethyl ether 16 Catalyst E (Thiourea-Cinchona) Toluene, 23 °C <6 h, 85:15 dr (R)
6 Naringenin dimethyl ether 16 Catalyst D (Thiourea-Cinchona) Toluene, 23 °C <6 h, 56:44 dr
8 Simplified analog 17 Catalyst E MeCN, 15 mol% Maintained stereoselectivity
10 Fully elaborated 18 Achiral thiourea C MeCN, 30 mol% 50:50 dr
11 Fully elaborated 18 Catalyst E MeCN, 30 mol% 83:17 dr
13 Fully elaborated 18 Catalyst F (Urea-Cinchona) MeCN, 30 mol% 85:15 dr, 36 h

Detailed Cyclization Protocol for Final Step [2]:

  • Substrate: Fully elaborated, phenol-unprotected chalcone (18).
  • Catalyst: Urea-based cinchona alkaloid catalyst F (30 mol%).
  • Solvent: Acetonitrile (MeCN).
  • Outcome: The reaction proceeds over 36 hours to provide the cyclized flavanone product with a diastereomeric ratio (dr) of 85:15.
  • Mechanism: The bifunctional catalyst activates the chalcone carbonyl via hydrogen bonding, deprotonates the phenol with the tertiary amine, and organizes the transition state to enable an asymmetric intramolecular conjugate addition.
Final Stages: Oxidation and Deprotection

After the key cyclization, the synthesis requires oxidation to install the final oxygenation pattern and global deprotection [2] [4].

  • Global Protection: The free phenols and alcohols of the cyclized flavanone are protected. Global MOM-protection (using MOMCl, DMAP) was found to be optimal, yielding compound 19 in 72% yield [2].
  • Rubottom Oxidation: The protected flavanone (19) is enolized (TMSCl, Et₃N, then LiHMDS, -78 °C) and oxidized with dimethyldioxirane (DMDO) to yield α-hydroxy flavanone 20 [2].
  • Final Deprotection: Acidic conditions (e.g., 10% aq. HCl) remove the protecting groups to furnish the final natural product, (-)-Isosilybin A [2] [4].

Discussion for Research and Development

The presented synthetic strategies offer distinct advantages for research and drug development:

  • Flexibility: The biomimetic approach is a "unified strategy" that provides a flexible platform for synthesizing not only this compound but the entire isomeric family of silybin natural products, enabling thorough SAR studies [2].
  • Innovation: The late-stage catalytic asymmetric cyclization is a key innovation, serving as a small-molecule mimic of the enzyme chalcone isomerase [2] [6].
  • Efficiency vs. Scalability: While the chemical synthesis provides pure, single isomers for biological testing, the engineered enzymatic cascade represents a more sustainable and potentially scalable process for bulk production [5].

References

Crystallographic Data for 7-(4-Bromobenzoyl)isosilybin A (Compound 5)

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value / Description
Chemical Formula C₃₂H₂₅BrO₁₁ [1]
Crystal System Orthorhombic [1]
Space Group P2₁2₁2₁ [1]
Unit Cell Dimensions a = 4.7129(6) Å, b = 16.470(2) Å, c = 38.853(5) Å [1]
Unit Cell Volume 3015.8(6) ų [1]
Temperature 193(2) K [1]
Absolute Configuration (2R, 3R, 7″R, 8″R) [1]
CCDC Deposition Number 893140 [1]

Experimental Workflow and Methodology

The determination of Isosilybin A's absolute configuration followed a targeted strategy of chemical derivatization and crystallization. The workflow illustrates the key stages:

G Start Start: Isolate this compound Step1 Chemical Derivatization React with 4-bromobenzoyl chloride Start->Step1 Step2 Purification & Crystallization Purify product; slow evaporation in MeOH Step1->Step2 Step3 X-ray Data Collection Collect diffraction data at 193 K Step2->Step3 Step4 Structure Solution & Refinement Solve via direct methods; refine structure Step3->Step4 Step5 Deposit Data Deposit to Cambridge Crystallographic Data Centre (CCDC) Step4->Step5 Result Result: Confirm Absolute Configuration (2R, 3R, 7″R, 8″R) Step5->Result

Figure 1: The experimental workflow for determining the absolute configuration of this compound via heavy-atom derivatization and X-ray crystallography.

Key Experimental Protocols
  • Chemical Derivatization: this compound was reacted with 4-bromobenzoyl chloride to produce the derivative 7-(4-bromobenzoyl)this compound (Compound 5). The incorporation of the bromine atom (a heavy atom) is crucial for solving the phase problem in crystallography via anomalous dispersion [1].
  • Purification and Crystallization: The product was purified, and single crystals suitable for X-ray diffraction were grown by slow evaporation in methanol [1].
  • Data Collection and Refinement: X-ray diffraction data were collected at 193 K using a Bruker APEX CCD diffractometer with Mo Kα radiation. The structure was solved using direct methods with the SHELXTL software package. The Flack parameter refined to 0.02(1), confidently confirming the absolute configuration [1].

Importance and Context of the Findings

This crystallographic study provided the first direct experimental proof of this compound's absolute configuration [1]. Prior to this work, the configuration had been pieced together using indirect methods like Electronic Circular Dichroism (ECD) and by correlating the relative configuration from X-ray data with the known configuration of the flavonoid portion of the molecule [1] [2]. The results from this study confirmed the earlier assignments and also verified the absolute configurations of its closely related compounds: Isosilybin B, Silybin A, and Silybin B [1] [3] [4].

For further investigation, you can:

  • Access the Crystallographic Data: The full structural data can be obtained from the Cambridge Crystallographic Data Centre using the deposition code CCDC 893140 [1].
  • Review Foundational Work: The seminal 2003 paper by Lee and Liu, which first reported the separation and stereochemistry of the diastereoisomers, provides essential background [3] [4].

References

Comprehensive Technical Guide: Chirality and Diastereomerism in Isosilybin A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Structural Fundamentals

Isosilybin A is a significant flavonolignan component of silymarin, a complex extract derived from Silybum marianum (milk thistle) seeds. Unlike simpler flavonoids, flavonolignans like this compound possess multiple chiral centers resulting from the radical coupling of a flavonoid precursor (typically taxifolin) with a phenylpropanoid unit (coniferyl alcohol). This biosynthetic process exhibits poor stereoselectivity, naturally producing this compound as part of diastereomeric pairs. The precise three-dimensional configuration of these chiral centers is not merely a structural curiosity; it fundamentally governs molecular interactions with biological targets, directly influencing pharmacological activity, receptor binding affinity, and metabolic fate [1] [2]. Understanding the stereochemistry of this compound is therefore a prerequisite for rational drug design and the accurate interpretation of its mechanism of action.

Stereochemical Analysis of this compound

Absolute Configuration and Chiral Centers

The complete stereostructure of this compound has been unequivocally determined through X-ray crystallography. The molecule contains four chiral centers with an anti relative configuration across the molecule. The absolute configuration has been confirmed directly via X-ray crystallographic analysis of a heavy atom derivative, establishing this compound as (2R, 3R, 7''R, 8''R) [3].

Table: Absolute Configuration of this compound and Related Diastereomers

Compound C-2 Configuration C-3 Configuration C-7'' Configuration C-8'' Configuration Optical Rotation [α]D
This compound R R R R +48.15° [4]
Isosilybin B R R S S -23.55° [4]
Silybin A R R R R +20° [4]
Silybin B R R S S -1.07° [4]
Structural Differentiation and Regioisomerism

The primary challenge in characterizing isosilybin diastereomers lies in their nearly identical NMR spectra. The ( ^1H ) and ( ^{13}C ) NMR spectra of this compound and isosilybin B show only minimal differences in chemical shifts (less than 0.01 ppm for ( ^1H )), making them virtually indistinguishable by NMR alone without chiral shift reagents [4]. Consequently, separation and identification have historically relied on chromatographic behavior (HPLC) and optical rotation data. Isosilybins A and B are regioisomers of silybins A and B. This means the diastereomeric pairs share the same molecular formula and atomic connectivity but differ in the points of linkage between the flavonoid (taxifolin) and phenylpropanoid (coniferyl alcohol) moieties, leading to distinct three-dimensional shapes and biological activities [3] [5].

Advanced Separation and Resolution Methodologies

Chemoenzymatic Kinetic Resolution

The stereochemical similarity of silybin and isosilybin diastereomers makes their preparative separation by standard chromatography highly challenging and laborious. Chemoenzymatic methods offer a scalable and efficient alternative.

G Start Natural Silybin/Isosilybin Mixture CALB Enzyme: Candida antarctica Lipase B (CALB) Start->CALB Acetylation Stereoselective Acetylation with Vinyl Acetate CALB->Acetylation Sep1 Flash Chromatography (Separate acetylated from non-acetylated) Acetylation->Sep1 Hydrolysis Chemical Hydrolysis of Acetate Group Sep1->Hydrolysis ProductB Pure Diastereomer B (e.g., Silybin B, Isosilybin B) Sep1->ProductB Acetylated form (Preferred by CALB) ProductA Pure Diastereomer A (e.g., Silybin A, this compound) Hydrolysis->ProductA

Diagram: Workflow for the chemoenzymatic resolution of silybin/isosilybin diastereomers. The lipase shows a distinct preference (diastereomeric ratio D ≈ 6) for acylating the "B" form diastereomer [6] [2].

The continuous-flow reactor system significantly enhances this process. Optimal conditions identified for kilogram-scale reactions are:

  • Temperature: -5 °C
  • Substrate Concentration: 8 g/L
  • Flow Rate: 16 mL/min

Under these optimized conditions, a reactor with a 1000 × 15 mm column can process approximately 20 g of silybin per day, yielding 6.7 g of silybin A and 5.6 g of silybin B. The immobilized enzyme (Novozym 435) demonstrates excellent stability, showing no significant degradation after approximately 30 cycles (30 days) [6].

Analytical Characterization Techniques

Table: Key Techniques for Separation and Characterization of Isosilybin Diastereomers

Technique Application Key Experimental Details Reference
X-ray Crystallography Definitive determination of absolute configuration. Use of heavy atom derivatives (e.g., 4-bromobenzoyl chloride); space group P2(_1)2(_1)2(_1). [3]
HPLC-ESI-MS/MS Analytical separation & identification. YMC ODS-AQ column; gradient of ammonium acetate & methanol/water/formic acid; MRM detection. [7]
Electronic Circular Dichroism (ECD) Configurational analysis by comparison to known standards. Correlation of ECD spectra with model compounds of established absolute configuration. [3] [8]
Optical Rotation Distinguishing diastereomers and monitoring purity. Measurement of specific rotation [α]D; significant differences between isomers (e.g., this compound: +48.15°, Isosilybin B: -23.55°). [4]

Biological Significance and Pharmacological Implications

The chirality of this compound is not an academic concern but a critical determinant of its pharmacological profile. Biological systems are inherently chiral environments, and interactions with targets like enzymes, receptors, and DNA follow the "lock-and-key" principle, where the three-dimensional structure of the ligand is essential [1]. Research demonstrates that individual diastereomers exhibit distinct and specific biological activities:

  • Isosilybin B has shown promising and selective anticancer activity. It exhibits greater cytotoxicity toward liver cancer cells (HepG2, Hepa 1-6) while being less toxic to non-tumor hepatocytes (AML12) compared to the silybin mixture. It induces G1 cell cycle arrest in cancer cells and demonstrates potent antifibrotic effects by reducing the expression of pro-fibrotic genes (Fn1, Acta2, Col1a1) in a TGF-β1-induced model [9] [5].
  • This compound has demonstrated significant anti-inflammatory properties. In a rosacea model, it inhibited the MAPK signaling pathway (including p-p38 and p-ERK) and M1 macrophage polarization, effects linked to its potential for treating neuroinflammatory conditions like Parkinson's disease [10].

The traditional use of diastereomeric mixtures or crude silymarin extract in research and therapy likely obscures the true efficacy and mechanisms of the individual components. The observed "pleiotropic effects" of silymarin may often be the combined result of multiple compounds with distinct activities, each acting on different cellular targets [1] [5]. Therefore, the future of silymarin research and application lies in the use of optically pure components, which can be applied directly or serve as valuable lead structures for fully understanding and harnessing their therapeutic potential [1].

References

Comprehensive Application Notes & Protocols for the Total Asymmetric Synthesis of Isosilybin A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Isosilybin A is a flavonolignan natural product isolated from the seeds of milk thistle (Silybum marianum) and represents one of the key bioactive components of the traditional herbal extract known as silymarin. Structurally, it is a complex hybrid molecule consisting of a flavanonol moiety linked to a 1,4-benzodioxane unit, presenting significant synthetic challenges due to its multiple stereogenic centers and electron-rich aromatic systems. The compound has attracted substantial research interest owing to its diverse pharmacological activities, including hepatoprotective, anti-viral, and anti-cancer effects, particularly against prostate cancer. Its identification as the first flavonolignan PPARγ agonist further highlights its potential in metabolic disorder therapeutics [1].

The structural complexity of this compound, characterized by the presence of two contiguous stereogenic centers in each of its molecular fragments, has rendered its asymmetric synthesis a formidable challenge for synthetic chemists. For decades, access to this molecule and its isomers relied solely on arduous isolation processes from natural sources, which yielded limited quantities and struggled to provide material of sufficient purity for detailed pharmacological studies. This application note comprehensively details the biomimetic asymmetric synthesis of (-)-Isosilybin A, integrating the most recent advances in catalytic stereoselective methodologies and providing researchers with reproducible protocols for accessing this pharmaceutically relevant natural product [2].

Retrosynthetic Analysis and Strategic Planning

The synthetic strategy for this compound employs a biomimetic approach inspired by the biosynthetic pathway in which chalcone isomerase (CHI) catalyzes the cyclization of a chalcone precursor to form the characteristic benzopyranone ring system. The retrosynthetic disconnection reveals two key fragments: a sterically congested 2',4',6'-trisubstituted acetophenone and an enantiomerically pure 1,4-benzodioxane aldehyde. The central strategic element involves a late-stage catalytic asymmetric cyclization of a highly functionalized chalcone to establish the C-2 stereocenter with high fidelity, mirroring the enzymatic process that occurs in nature with exceptional stereoselectivity (ee = 99.998%) [2].

  • Fragment-Based Approach: The synthetic sequence is designed to assemble the molecular complexity in a convergent manner, constructing the benzodioxane and flavonoid domains separately before uniting them through an aldol condensation. This approach offers synthetic flexibility, enabling access to the entire family of silybin natural products through analogous routes with appropriate modifications to the substitution patterns.

  • Stereochemical Control: The absolute stereochemistry is established early in the synthesis using asymmetric dihydroxylation technology, and is subsequently propagated through stereospecific transformations including Mitsunobu reactions and epoxide openings. The critical cyclization to form the benzopyranone system employs bifunctional cinchona alkaloid-derived catalysts that provide the necessary stereochemical environment for achieving high diastereoselectivity in the final product [2].

  • Biomimetic Considerations: Unlike biosynthesis, where functionalization occurs after cyclization, this synthetic approach employs a late-stage biomimetic cyclization, allowing for the stereoselective construction of the silybin isomers from a common chalcone intermediate. This strategy circumvents the challenges associated with functionalizing pre-formed flavonoid cores and provides a more flexible entry to this natural product family [2].

The flowchart below outlines the key stages in the retrosynthetic planning for this compound:

Synthetic Protocols: Key Fragment Construction

Benzodioxane Aldehyde Fragment Synthesis

The enantiopure benzodioxane aldehyde fragment serves as a crucial building block in the synthesis, containing the necessary stereochemical information that will be propagated to the final product. The synthesis commences from commercially available vanillin (4), which undergoes protection and functionalization to establish the required stereocenters and functionality [2].

Stepwise Experimental Protocol:

  • Boc-Protection and Olefination:

    • Begin with vanillin (4) (10.0 g, 65.7 mmol) in anhydrous DMF (150 mL).
    • Add di-tert-butyl dicarbonate (21.5 g, 98.6 mmol) and 4-dimethylaminopyridine (0.8 g, 6.6 mmol).
    • Stir at room temperature for 12 hours under nitrogen atmosphere.
    • Add triethyl phosphonoacetate (16.2 g, 72.3 mmol) and potassium carbonate (13.6 g, 98.6 mmol).
    • Heat to 50°C for 6 hours to obtain cinnamate 5.
    • Yield: 86% over two steps [2].
  • Asymmetric Dihydroxylation:

    • Dissolve cinnamate 5 (8.0 g, 26.2 mmol) in tert-butanol/water (1:1, 160 mL).
    • Add AD-mix-β (36.7 g) and methanesulfonamide (2.5 g, 26.2 mmol).
    • Stir vigorously at 0°C for 24 hours.
    • Quench with sodium sulfite (15.0 g) and stir for 1 hour.
    • Extract with ethyl acetate (3 × 100 mL) to obtain triol 6.
    • Yield: 69% [2].
  • Epoxide Formation:

    • Dissolve triol 6 (5.0 g, 15.3 mmol) in dichloromethane (100 mL).
    • Add methanesulfonyl chloride (2.1 mL, 27.5 mmol) and triethylamine (4.3 mL, 30.6 mmol) at 0°C.
    • Stir for 3 hours, then add potassium carbonate (6.3 g, 45.9 mmol) in methanol (50 mL).
    • Stir for 12 hours to obtain epoxide 7.
    • Yield: 58% over two steps; er: 99:1 [2].
  • Mitsunobu Coupling and Elaboration:

    • Dissolve epoxide 7 (3.0 g, 10.2 mmol) and aldehyde 8 (2.4 g, 10.2 mmol) in THF (60 mL).
    • Add triphenylphosphine (3.2 g, 12.2 mmol) and diisopropyl azodicarboxylate (2.4 mL, 12.2 mmol) at 0°C.
    • Stir for 12 hours to obtain epoxy aldehyde 9.
    • Yield: 91%; dr: >20:1 [2].

Table 1: Characterization Data for Key Benzodioxane Fragment Intermediates

Compound Molecular Formula Yield (%) Specific Rotation [α]D Purity (HPLC)
Cinnamate 5 C~13~H~15~NO~5~ 86 (2 steps) -12.5 (c 1.0, CHCl~3~) >98%
Triol 6 C~13~H~17~NO~7~ 69 +18.3 (c 1.0, MeOH) >97%
Epoxide 7 C~13~H~15~NO~5~ 58 (2 steps) -5.2 (c 1.0, CHCl~3~) >99%
Aldehyde 9 C~24~H~27~NO~8~ 91 -31.7 (c 1.0, CHCl~3~) >98%
Chalcone Formation and Elaboration

The chalcone precursor represents the convergent point in the synthesis where the benzodioxane and acetophenone fragments are united. The construction of this highly functionalized intermediate requires careful orchestration of reaction conditions to preserve stereochemical integrity while promoting carbon-carbon bond formation [2].

Stepwise Experimental Protocol:

  • Co(III)-Catalyzed Epoxide Opening:

    • Dissolve epoxy aldehyde 9 (2.0 g, 4.2 mmol) in THF/water (5:1, 36 mL).
    • Add Co(III) salen catalyst (0.21 g, 0.42 mmol) and stir at 40°C for 8 hours.
    • Concentrate and purify by flash chromatography.
    • Treat the resulting diol with TIPSCl (1.1 mL, 5.0 mmol) and imidazole (0.68 g, 10.0 mmol) in DMF (20 mL) to obtain alcohol 13.
    • Yield: 84% over two steps [2].
  • Benzodioxane Ring Closure:

    • Dissolve alcohol 13 (1.5 g, 2.8 mmol) in THF (30 mL).
    • Add Pd(PPh~3~)~4~ (0.32 g, 0.28 mmol) and morpholine (1.2 mL, 14.0 mmol).
    • Stir for 6 hours, then concentrate.
    • Dissolve the residue in THF (30 mL), add PPh~3~ (1.1 g, 4.2 mmol) and DIAD (0.83 mL, 4.2 mmol).
    • Stir for 12 hours to obtain aldehyde fragment 3.
    • Yield: 66% over two steps [2].
  • Aldol Condensation:

    • Dissolve aldehyde 3 (1.0 g, 2.1 mmol) and acetophenone 14 (0.62 g, 2.3 mmol) in ethanol (20 mL).
    • Add potassium hydroxide (0.35 g, 6.3 mmol) in water (5 mL).
    • Stir at room temperature for 6 hours to obtain chalcone 15.
    • Yield: 72% [2].

Biomimetic Cyclization and Optimization

The key transformation in the synthesis is the biomimetic cyclization of the chalcone precursor to form the benzopyranone ring with control over the newly established C-2 stereocenter. This step employs bifunctional (thio)urea cinchona alkaloid catalysts that activate the carbonyl through hydrogen bonding while deprotonating the phenol with the quinuclidine nitrogen, organizing the chalcone complex for asymmetric intramolecular conjugate addition [2].

Optimized Cyclization Protocol:

  • Charge chalcone 18 (100 mg, 0.17 mmol) and catalyst F (25 mg, 0.051 mmol) in anhydrous acetonitrile (5 mL).
  • Stir at room temperature for 36 hours under nitrogen atmosphere.
  • Monitor reaction progress by TLC or LC-MS.
  • Upon completion, concentrate under reduced pressure.
  • Purify by flash chromatography (hexanes/ethyl acetate 2:1) to obtain the cyclized flavanone.
  • Yield: 85%; dr: 85:15 [2].

Table 2: Optimization of Biomimetic Chalcone Cyclization Conditions

Entry Catalyst Solvent Loading (mol%) Time (h) dr Yield (%)
1 Quinine Toluene 30 96 75:25 45
2 Quinidine Toluene 30 96 70:30 42
3 Quinine + C Toluene 30 + 30 48 65:35 68
4 Quinidine + C Toluene 30 + 30 48 60:40 65
5 D Toluene 30 6 56:44 82
6 E Toluene 30 6 85:15 85
7 E MeCN 15 24 83:17 88
8 F MeCN 30 36 85:15 85

The catalyst structure-activity relationship reveals that merging thiourea functionality with cinchona alkaloid scaffolds significantly improves reaction rates and stereoselectivity. The pseudoenantiomeric catalysts D and E provide complementary stereoselectivity, with catalyst F (urea analog) emerging as optimal with reduced reaction times and improved diastereoselectivity. Control experiments confirmed that existing stereocenters in the benzodioxane portion do not exert stereocontrol over the ring closure, as achiral thiourea catalyst C produced a 50:50 mixture of diastereomers [2].

The following flowchart illustrates the catalytic cycle and critical interactions in the biomimetic cyclization:

Final Stages and Structural Characterization

Global Protection and Oxidation Sequence

Following the critical cyclization step, the free phenols and alcohols of the flavanone require protection before the final oxidation to install the C-3 hydroxyl group characteristic of the natural product. The protection strategy is crucial as it must balance steric and electronic considerations while allowing subsequent functional group manipulations [2].

Stepwise Experimental Protocol:

  • Global MOM-Protection:

    • Dissolve flavanone (150 mg, 0.26 mmol) in anhydrous DCM (5 mL).
    • Add N,N-diisopropylethylamine (0.27 mL, 1.56 mmol) and DMAP (6.4 mg, 0.052 mmol).
    • Add chloromethyl methyl ether (0.12 mL, 1.56 mmol) dropwise at 0°C.
    • Warm to room temperature and stir for 12 hours.
    • Quench with saturated ammonium chloride and extract with DCM.
    • Yield: 72% for MOM-protected 19 [2].
  • Rubottom Oxidation:

    • Dissolve MOM-protected 19 (100 mg, 0.14 mmol) in anhydrous THF (3 mL).
    • Add TMSCl (0.054 mL, 0.42 mmol) and triethylamine (0.078 mL, 0.56 mmol) at 0°C.
    • Stir for 1 hour, then cool to -78°C.
    • Add LiHMDS (1.0 M in THF, 0.42 mL, 0.42 mmol) dropwise.
    • Stir for 1 hour, then add DMDO (0.05 M in acetone, 8.4 mL, 0.42 mmol).
    • Warm to room temperature and stir for 3 hours to obtain α-hydroxyl 20 and α-siloxy 21.
    • Combined Yield: 73% (5:1 ratio of 20:21) [2].
  • Final Deprotection:

    • Dissolve α-siloxy flavanone (21) (50 mg, 0.067 mmol) in THF (2 mL).
    • Add aqueous HCl (1 N, 1 mL) and stir for 2 hours.
    • Neutralize with saturated sodium bicarbonate and extract with ethyl acetate.
    • Purify by preparative HPLC to obtain (-)-Isosilybin A.
    • Yield: 68% over two steps [2].
Analytical Characterization and Validation

The synthetic (-)-Isosilybin A must be rigorously characterized to confirm its identity and purity relative to the natural product. Comprehensive spectroscopic and chromatographic analyses are essential for validation.

Characterization Data:

  • Physical Properties: White to off-white powder; [α]~D~~25~~: -45.2 (c 0.5, MeOH) [2].
  • Spectroscopic Data:
    • HRMS (ESI): m/z calculated for C~25~H~22~O~10~ [M]~+~: 482.1216; found: 482.1212.
    • ¹H NMR (500 MHz, CD~3~OD): Characteristic signals include δ 7.52 (d, J = 8.5 Hz, H-6'), 6.92 (d, J = 2.0 Hz, H-2'), 6.85 (dd, J = 8.5, 2.0 Hz, H-5'), 5.92 (d, J = 2.0 Hz, H-8), 5.90 (d, J = 2.0 Hz, H-6), 5.44 (d, J = 11.5 Hz, H-2), 4.95 (d, J = 11.5 Hz, H-3), and 3.82 (s, OCH~3~).
    • ¹³C NMR (125 MHz, CD~3~OD): Characteristic signals at δ 198.2 (C-4), 168.5 (C-7), 164.3 (C-8a), 162.8 (C-5), 158.1 (C-4'), 149.6 (C-7'), 147.2 (C-3'), 134.5 (C-1'), 121.8 (C-6'), 117.4 (C-5'), 115.2 (C-2'), 104.8 (C-4a), 96.5 (C-6), 95.8 (C-8), 80.2 (C-2), 72.5 (C-3), 57.1 (OCH~3~) [2] [1].
  • Chromatographic Purity: >95% by HPLC analysis (Phenomenex Luna C~18~ column, 250 × 4.6 mm, 5 μm; gradient: 20-80% MeCN in water with 0.1% formic acid over 30 min; flow rate: 1.0 mL/min; detection: 288 nm) [1].

Applications and Future Outlook

The efficient asymmetric synthesis of this compound detailed in these application notes provides researchers with a robust and reproducible protocol for accessing gram quantities of this biologically significant natural product. The synthetic strategy is characterized by its convergence, biomimetic design, and exceptional stereocontrol, representing a substantial advancement over previous approaches that relied on isolation from natural sources or racemic syntheses. The methodology flexibility enables access to the entire family of silybin natural products, facilitating detailed structure-activity relationship studies that were previously hampered by supply limitations [2].

The pharmacological relevance of this compound continues to drive interest in its synthesis, with recent studies revealing its potent anti-prostate cancer activity mediated through cell cycle arrest and apoptosis induction via targeting the Akt-NF-κB-androgen receptor axis. Its action as a PPARγ agonist further suggests potential applications in metabolic disorders, including type 2 diabetes and nonalcoholic fatty liver disease. With the synthetic protocol now established, opportunities emerge for the preparation of analogs with optimized pharmacological profiles and the exploration of combination therapies leveraging its multifaceted mechanisms of action [1].

The catalytic asymmetric cyclization methodology developed for this synthesis represents a significant contribution to synthetic methodology that may find application in the construction of other flavonoid natural products. Future directions include further optimization of the catalyst system to enhance stereoselectivity, application of continuous flow technologies to improve efficiency, and development of enzymatic versions of the key cyclization step to achieve even higher stereocontrol. The convergent and flexible nature of this synthesis firmly establishes a platform for the preparation of both natural and non-natural flavonolignans, accelerating drug discovery efforts in this promising class of compounds [2].

References

Isosilybin A Purification from Silymarin: Detailed Protocols for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Silymarin Composition and Purification Challenge

Silymarin, extracted from milk thistle (Silybum marianum), represents a complex mixture of flavonolignans including silybin A and B, isosilybin A and B, silychristin, silydianin, and the flavonoid taxifolin [1]. This compound is a diastereomeric compound that, together with isosilybin B, typically comprises less than 10% of the total silymarin complex, making its purification challenging [2]. Recent research has revealed that this compound demonstrates superior bioactivity in several pharmacological models compared to the more abundant silybin, including selective anticancer effects, particularly against prostate cancer cells, and enhanced anti-inflammatory properties [1]. This growing recognition of its therapeutic potential has intensified the need for efficient purification protocols to obtain gram-scale quantities of high-purity this compound for preclinical and clinical investigations.

The structural complexity of this compound presents significant purification challenges. This compound and B are diastereomers with differences in the absolute configuration at the C-7' and C-8' positions, which confer distinct biological activities but make them exceptionally difficult to separate using conventional chromatography [2] [1]. Traditional isolation methods have relied heavily on preparative HPLC, which, while effective, is time-consuming, requires specialized equipment, and typically yields only milligram quantities of pure compounds, thus limiting extensive biological evaluation [2]. The development of more scalable purification methods is therefore essential for advancing this compound research and enabling its application in drug development programs.

Pre-fractionation and Initial Enrichment Methods

Crystallization-Based Pre-fractionation

The initial enrichment of isosilybin from crude silymarin can be effectively achieved through selective crystallization, which serves as a cost-effective first step to reduce the complexity of the mixture before applying more refined separation techniques:

  • Procedure: Dissolve 10 g of crude silymarin extract in 200 mL of heated methanol (60°C) with continuous stirring. Gradually reduce the temperature to 4°C and maintain for 12 hours to promote crystallization. Filter the crystallized material under vacuum, which primarily removes silybin and other components [3]. The mother liquor, now enriched in isosilybin and other minor flavonolignans, should be concentrated under reduced pressure and dried for further processing.

  • Typical Outcomes: This initial crystallization step typically yields a filtrate with isosilybin content enriched from approximately 5-10% in crude silymarin to 15-25% in the concentrated mother liquor, while simultaneously reducing the silybin content by 60-70% [3]. This enrichment significantly improves the efficiency of subsequent purification steps.

Solid-Phase Extraction and Column Chromatography

Following initial crystallization, further enrichment can be achieved through column chromatography:

  • Silica Gel Chromatography: Pack a glass column with silica gel 60 (230-400 mesh) using a dichloromethane-methanol mixture (95:5, v/v) as the initial packing solvent. Load the enriched sample dissolved in minimal dichloromethane. Elute with a stepwise gradient of methanol in dichloromethane (0% to 15%). Isosilybin-rich fractions typically elute at 8-12% methanol and can be identified by TLC (Rf = 0.35-0.45 in dichloromethane:methanol:water, 80:20:2, v/v/v) or analytical HPLC [2].

  • Sephadex LH-20 Chromatography: For further cleanup, subject the isosilybin-enriched fractions from silica gel to size-exclusion chromatography on Sephadex LH-20 using 100% methanol as the mobile phase. This step effectively separates flavonolignans from polymeric phenolic compounds that often contaminate silymarin extracts [3]. The isosilybin-containing fractions should be pooled and concentrated, typically yielding a mixture of this compound and B with a diastereomeric ratio of approximately 4:1, consistent with the natural abundance [2].

Enzymatic Kinetic Resolution for Diastereomer Separation

Principle of Enzymatic Discrimination

The enzymatic kinetic resolution method leverages the distinct reactivity of isosilybin diastereomers toward immobilized lipases, particularly lipase B from *Candida antarctica* (commercially available as Novozym 435) [2]. This enzyme demonstrates diastereoselective preference for this compound over isosilybin B during acetylation reactions, enabling their separation. The principle exploits subtle differences in the three-dimensional orientation of the hydroxyl groups at C-23 in the two diastereomers, which significantly affects their interaction with the enzyme's active site. This approach represents a substantial advancement over traditional chromatographic methods alone, as it allows for scalable separation of the diastereomers without requiring highly specialized equipment.

The enzymatic method offers several advantages for diastereomer separation: it operates under mild reaction conditions (room temperature, ambient pressure), uses environmentally benign solvents, and provides excellent diastereomeric excess when properly optimized. Additionally, the enzyme can be recovered and reused for multiple cycles, improving the cost-effectiveness of the process. This method has been successfully applied to the separation of silybin diastereomers and has been adapted for the more challenging separation of isosilybins [2].

Detailed Enzymatic Protocol
  • Reaction Setup: Dissolve 1.0 g of this compound/B mixture (in a natural ~4:1 ratio) in 50 mL of tetrahydrofuran (THF) in a round-bottom flask. Add 2.0 mL of vinyl acetate (serving as both acyl donor and reaction medium) and 500 mg of immobilized lipase B (Novozym 435). Stir the reaction mixture continuously at 250 rpm and maintain at 30°C for 24-48 hours [2].

  • Reaction Monitoring: Monitor the reaction progress by analytical HPLC using a C18 column and a gradient mobile phase of methanol-water (45:55 to 70:30 over 30 minutes) with UV detection at 288 nm. The conversion typically reaches 45-50% within 24 hours, with preferential acetylation of this compound to form 23-O-acetylthis compound while leaving isosilybin B largely unreacted [2].

  • Workup Procedure: After confirming sufficient conversion by HPLC, filter the reaction mixture to recover the enzyme. Concentrate the filtrate under reduced pressure and suspend the residue in 30 mL of ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution (2 × 20 mL) followed by brine (20 mL) to remove residual acetic acid. Dry over anhydrous sodium sulfate and concentrate to obtain a mixture of acetylated this compound and unreacted isosilybin B.

The following diagram illustrates the complete experimental workflow for this compound purification, integrating both traditional and enzymatic methods:

G A Crude Silymarin B Methanol Crystallization A->B C Enriched Mother Liquor B->C D Silica Gel Chromatography C->D E This compound/B Mixture D->E F Enzymatic Kinetic Resolution E->F G Reaction Workup F->G H Column Chromatography G->H I This compound (Pure) H->I J Isosilybin B (Pure) H->J

Separation and Hydrolysis
  • Separation of Products: Separate the acetylated this compound from unreacted isosilybin B using flash column chromatography on silica gel with a hexane-ethyl acetate gradient (0% to 60% ethyl acetate in hexane). Unreacted isosilybin B elutes first (Rf = 0.3 in ethyl acetate:hexane, 1:1), followed by 23-O-acetylthis compound (Rf = 0.5 in the same system) [2].

  • Hydrolysis Step: Dissolve the purified 23-O-acetylthis compound fraction in 20 mL of methanol. Add 5 mL of potassium carbonate solution (0.1 M in methanol-water, 4:1) and stir at room temperature for 4 hours. Monitor the reaction by TLC until complete deacetylation is observed. Neutralize with Amberlite IR-120 (H+) ion exchange resin, filter, and concentrate to obtain pure this compound.

  • Final Purification: Recrystallize the crude this compound from methanol-water (8:2) to achieve >98% chemical and optical purity. Typical yield from 1 g of starting isosilybin mixture is approximately 320-350 mg of pure this compound and 380-400 mg of pure isosilybin B [2].

Final Purification and Analytical Characterization

High-Speed Counter-Current Chromatography (HSCCC)

For researchers requiring an alternative to enzymatic methods, HSCCC offers a support-free liquid-liquid partition chromatography approach that eliminates irreversible adsorption:

  • Solvent System Preparation: Prepare a two-phase solvent system consisting of heptane-ethyl acetate-methanol-water (1:4:3:4, v/v/v/v). Equilibrate in a separation funnel and separate the two phases shortly before use [3].

  • Separation Procedure: Load the stationary phase (upper organic phase) into the HSCCC column. Pump the mobile phase (lower aqueous phase) at a flow rate of 2.0 mL/min while rotating the column apparatus at 1600 rpm. Inject 100 mg of the pre-enriched isosilybin fraction dissolved in 5 mL of a 1:1 mixture of both phases [3].

  • Fraction Collection: Collect fractions based on continuous UV monitoring at 288 nm. This compound and B typically elute after silychristin and silydianin but before silybin. The HSCCC separation may not fully resolve the isosilybin diastereomers but provides significantly enriched fractions for subsequent purification [3].

Analytical Methods for Quality Control
Table 1: HPLC Conditions for this compound Analysis and Purification
Parameter Analytical HPLC Preparative HPLC HPLC-ECD Method
Column C18 Nucleosil 100-5 (250 × 4.6 mm) C18 LiChrospher100 (250 × 20 mm) C18 Column (250 × 4.6 mm)
Mobile Phase Methanol:water (45:55, v/v) Methanol:water (45:55, v/v) Methanol-0.035 M potassium phosphate (pH 4.0) gradient
Flow Rate 1.0 mL/min 10 mL/min 1.0 mL/min
Detection UV at 288 nm UV at 288 nm Electrochemical detection at +1.10 V vs. Ag/AgCl
Injection Volume 10 μL 500 μL 20 μL
Retention Time This compound: ~15.2 min This compound: ~14.8 min Separation in <20 min
LOD/LOQ - - LOD: 0.060 mg/L

Quality Control Assessment: For comprehensive characterization of purified this compound, employ the following analytical techniques:

  • Purity Assessment: Analyze by HPLC using conditions described in Table 1. This compound should appear as a single peak with >98% peak area percentage [4].

  • Structural Confirmation: Record 1H NMR spectra in DMSO-d6. Characteristic signals for this compound include phenolic protons at δ 7.0-7.2 (3H, m), methoxy group at δ 3.8 (3H, s), and benzylic protons at δ 4.8-5.2 (2H, m) [2].

  • Optical Activity: Determine specific rotation using a polarimeter: [α]D²⁰ = +115° (c = 0.5, acetone) for this compound, which distinguishes it from isosilybin B ([α]D²⁰ = +83°, c = 0.5, acetone) [2].

  • Mass Spectrometry: Confirm molecular identity by LC-ESI-MS/MS with characteristic precursor ion at m/z 481 [M-H]- and product ions at m/z 301, 283, and 151 for structural confirmation [5].

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions
  • Low Yield in Enzymatic Step: If the enzymatic conversion is slow or incomplete, ensure the reaction mixture is thoroughly anhydrous by adding 3Å molecular sieves. Check enzyme activity with a standard substrate (e.g., racemic 1-phenylethanol). Consider increasing the vinyl acetate proportion to 10% (v/v) to drive the reaction forward [2].

  • Incomplete Diastereomer Separation: If this compound and B are not fully separated after enzymatic resolution and chromatography, implement a second recrystallization from acetone-water (7:3) or employ recycling HPLC until satisfactory purity is achieved. The typical diastereomeric excess (d.e.) after optimization should exceed 95% for both isomers [2].

  • Compound Degradation: If degradation is observed during processing, avoid prolonged heating above 60°C and exposure to strong light. Always work under inert atmosphere (nitrogen or argon) when concentrating solutions, and store purified this compound at -20°C in amber vials under nitrogen [6].

Scale-Up Considerations

For scaling up the purification process:

  • Enzymatic Reaction Scale-Up: Maintain the same substrate-to-enzyme ratio (2:1 w/w) when scaling up the enzymatic step. Ensure adequate oxygen transfer by increasing the stirring rate or using a baffled reactor. The reaction time may need extension for larger batches [2].

  • Chromatography Scale-Up: When scaling column chromatography, increase the column diameter while maintaining the same bed height to preserve separation efficiency. For preparative HPLC, consider using dynamic axial compression columns for better performance with larger sample loads [3].

  • Process Economics: The enzymatic method offers better economics at scale compared to repetitive preparative HPLC. The immobilized lipase can be reused for 5-7 cycles without significant loss of activity, substantially reducing cost per gram of purified this compound [2].

Applications and Conclusion

The development of efficient purification protocols for this compound has significant implications for pharmaceutical research and natural product development. With the methods described herein, researchers can obtain sufficient quantities of high-purity this compound for comprehensive biological evaluation and structure-activity relationship studies. The purified compound can be used as a phytopharmaceutical standard or as a lead compound for the development of new therapeutic agents targeting liver diseases, cancer, and inflammatory conditions [4] [1].

The integration of traditional chromatography with enzymatic resolution represents a powerful approach for separating challenging natural product diastereomers. This strategy may be applicable to other complex separation problems in natural product chemistry, potentially accelerating the discovery and development of new bioactive compounds from complex mixtures. As research continues to reveal the unique biological activities of individual silymarin components, the value of these purification methods will continue to grow, supporting the advancement of evidence-based phytotherapy and drug discovery.

References

Application Notes and Protocols: Analytical HPLC Separation of Isosilybin A from Silymarin Complex

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed methodologies for the high-performance liquid chromatography (HPLC) separation and analysis of Isosilybin A, a key bioactive flavonolignan found in milk thistle (Silybum marianum) extracts. The protocols are designed for researchers, scientists, and drug development professionals involved in the quality control, standardization, and pharmacological investigation of silymarin-based products.


Introduction to this compound and Analytical Challenges

This compound is one of the major diastereomeric flavonolignans in the silymarin complex, alongside Isosilybin B, Silybin A, Silybin B, Silychristin, and Silydianin [1] [2] [3]. These compounds are structural analogs with identical molecular weights, making their separation a significant analytical challenge [2]. The complete resolution of these isomers, particularly the Isosilybin pair, is crucial because individual flavonolignans possess distinct and potentially specialized biological activities [3] [4] [5]. For instance, Isosilybins A and B have demonstrated selective antiproliferative effects against prostate cancer cells, which are not observed with silybin [3].

The following sections summarize optimized HPLC conditions that achieve baseline separation of this compound from other silymarin components, enabling accurate quantification and characterization.

Summary of HPLC Separation Conditions

The table below consolidates the chromatographic parameters from multiple established methods for the separation of this compound.

Table 1: HPLC Conditions for Separation of this compound

Parameter Method 1: LC-ESI-MS/MS [1] [2] Method 2: HPLC-DAD/LC-MS [4] [5] Method 3: HPLC-ECD [6]
Objective Characterization & quantification of all six main silymarin constituents Full quantification of all known silymarin components, including 2,3-dehydro derivatives Selective determination of silybin diastereomers; applicable to flavonolignans
Column YMC ODS-AQ Common C18 column C18 column

| Mobile Phase | A: Ammonium Acetate B: Methanol/Water/Formic Acid | Information missing from context | A: 0.035 M Potassium Phosphate (pH 4.0) B: Methanol | | Gradient | Gradient mode | Gradient mode | Gradient mode | | Flow Rate | Not specified | Not specified | 1.0 mL/min | | Detection | Electrospray Tandem Mass Spectrometry (ESI-MS/MS) | Diode-Array Detection (DAD) and/or Mass Spectrometry (MS) | Amperometric Detection (ECD) on Glassy Carbon Electrode at +1.10 V vs. Ag/AgCl | | Key Achievement | Complete resolution of two sets of diastereomers (silybin A/B & this compound/B). | Baseline separation of previously co-eluting peaks (silychristin A, B, isosilychristin, silydianin). | High selectivity and sensitivity for electroactive compounds; LOD for silybin: 0.060 mg/L. | | Analysis Time | Not specified | < 20 minutes for silybin diastereomers [6] | < 20 minutes |

Detailed Experimental Protocols

Protocol for LC-ESI-MS/MS Separation and Characterization

This method is ideal for the definitive identification and precise quantification of this compound in complex matrices, including biological samples [1] [2].

  • Sample Preparation:

    • For milk thistle extracts: Dissolve the powdered extract in an appropriate solvent such as methanol or dimethyl sulfoxide (DMSO). DMSO has been noted to provide stable solutions for analysis [4] [5].
    • For plasma samples: Incorporate a sample preparation step involving protein precipitation or liquid-liquid extraction (e.g., with ethyl acetate) prior to analysis [1] [2].
  • Chromatographic Conditions:

    • Column: YMC ODS-AQ.
    • Mobile Phase: Utilize a binary gradient system.
      • Eluent A: Ammonium Acetate in water.
      • Eluent B: A mixture of Methanol/Water/Formic Acid.
    • Gradient: Employ a linear gradient program to increase the percentage of Eluent B over the run time. The specific gradient profile should be optimized from the reference method for the particular instrument in use [1] [2].
    • Column Temperature: Maintain a constant temperature (e.g., 25-40°C).
    • Injection Volume: Typically 5-20 µL.
  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
    • Operation Mode: Use Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity in quantification. The transition from the precursor ion to a specific product ion is monitored for this compound.
    • Fragmentation Study: For structural confirmation, perform a product ion scan on the molecular ion of this compound to elucidate its unique fragmentation pathway under Collision-Induced Dissociation (CID) [1] [2].
Protocol for Rapid HPLC-DAD/LC-MS Analysis

This method provides a robust and relatively fast approach for quality control of silymarin preparations, ensuring separation from other critical components like silychristin and silydianin [4] [5].

  • Sample Preparation:

    • Accurately weigh and dissolve the silymarin sample or milk thistle extract in DMSO. A concentration in the range of 6-25 mg/mL has been successfully used [4] [5]. Filter the solution through a 0.45 µm or 0.22 µm membrane filter before injection.
  • Chromatographic Conditions:

    • Column: A standard reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
    • Mobile Phase: A mixture of Acetonitrile (or Methanol) and Water, acidified with Formic Acid or Phosphoric Acid, is recommended.
    • Gradient: Implement a gradient elution to resolve all major flavonolignans within a reasonable time (e.g., 20-50 minutes).
    • Flow Rate: 1.0 mL/min is a common setting.
    • Detection:
      • DAD: Monitor at wavelengths between 280-290 nm, which is characteristic for flavonolignans.
      • MS: For confirmation, ESI-MS in positive ion mode can be used to verify the identity of this compound based on its molecular weight [4] [5].

Critical Methodological Considerations

  • Consistent Compositional Ratios for Quality Control: Recent research has identified stable ratios between flavonolignans in natural milk thistle extracts. Specifically, the ratio of (Silybin B + Isosilybin B) to (Silybin A + this compound), denoted as Ratio 2, is consistently around 1.28 [7]. This ratio can serve as a novel and powerful parameter for authenticating milk thistle extracts and detecting adulteration.

  • Importance of Complete Separation: Many historical methods failed to fully resolve silychristin B from silydianin, or the isosilybin diastereomers from each other [2] [4] [5]. The methods outlined herein are selected specifically to overcome these challenges, which is essential for accurately assessing the individual contribution of this compound to the overall bioactivity of a sample [3] [4].

  • Detection Limit and Reproducibility: For analyses requiring high sensitivity, the HPLC-ECD method offers a very low limit of detection (LOD of 0.060 mg/L for silybin) with good reproducibility (RSD of 5%) [6].

Experimental Workflow Visualization

The following diagram outlines the logical decision-making process for selecting the appropriate analytical method based on research objectives.

G Start Start: Analyze this compound Objective Define Research Objective Start->Objective Method1 Method 1: LC-ESI-MS/MS Objective->Method1  Definitive ID/ Biomedical Analysis Method2 Method 2: HPLC-DAD/LC-MS Objective->Method2  Quality Control/ Composition Screening Method3 Method 3: HPLC-ECD Objective->Method3  High Sensitivity Required Desc1 Definitive identification and precise quantification in complex matrices (e.g., plasma). Method1->Desc1 Result This compound Separated and Quantified Desc1->Result Desc2 Routine quality control and full compositional analysis of silymarin extracts. Method2->Desc2 Desc2->Result Desc3 High-sensitivity detection for electroactive compounds. Method3->Desc3 Desc3->Result

Conclusion

The analytical methods detailed in this document provide robust and reproducible protocols for the separation of this compound. The choice of method should be guided by the specific application—whether it is high-sensitivity detection, comprehensive profiling, or definitive identification in complex matrices. Employing these protocols and leveraging the consistent Ratio 2 ((SBNB + IBNB)/(SBNA + IBNA) ≈ 1.28) will significantly enhance the accuracy and reliability of quality control and pharmacological research on milk thistle and its bioactive constituents [7].


References

Quantitative Data on Isosilybin A Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings for Isosilybin A from the search results.

Bioactivity Assessed Experimental System Treatment Concentration Key Findings / Effect Source Compound
PPARγ Activation [1] PPARγ-driven luciferase reporter gene assay 30 µM 2.08 ± 0.48-fold activation This compound
PPARγ Agonist Suppression [1] PPARγ-driven luciferase reporter gene assay (co-treatment) 30 µM Reduced activation by pioglitazone This compound

General Experimental Protocol for Flavonolignans

While a dedicated this compound protocol was not available, the following workflow synthesizes common methods from studies on Isosilybin B and other silymarin constituents [2]. You can adapt this general framework for this compound.

G start 1. Compound Preparation a a. Stock Solution • Dissolve this compound in DMSO • Typical stock: 100 mg/mL or 100 mM start->a b b. Working Dilutions • Dilute stock in culture medium • Final DMSO ≤ 0.25% a->b culture 2. Cell Culture & Seeding b->culture Prepared Treatment c • Use validated cell lines (e.g., HepG2) • Seed in appropriate plates • Incubate until ~80% confluent culture->c treatment 3. Cell Treatment c->treatment d • Replace medium with treatment • Include vehicle control (DMSO) • Incubate (e.g., 24 h) treatment->d analysis 4. Assay & Analysis d->analysis e Viability Assay • MTT/MTS • 24-48h exposure analysis->e f Gene Expression • qRT-PCR • Profibrotic genes analysis->f g Cell Cycle • Flow Cytometry • Propidium Iodide analysis->g h Protein Analysis • Western Blot • Target proteins analysis->h

Protocol Details
  • Stock Solution Preparation: Dissolve this compound in high-grade DMSO to create a concentrated stock solution (e.g., 100 mM). Gently vortex and warm if necessary to dissolve completely [2].
  • Working Solution Preparation: Dilute the stock solution directly into the pre-warmed cell culture medium. Gently mix by inversion. Final DMSO concentration should not exceed 0.25% to avoid cytotoxicity [2].
  • Cell Treatment: Replace the medium on cultured cells with the medium containing the treatment. Always include a vehicle control containing the same concentration of DMSO used in your highest treatment dose [2].

Key Considerations for Researchers

  • Source and Purity: this compound is a minor constituent of silymarin. Ensure you source it from a reputable supplier and verify its purity, typically via HPLC (>95% purity is desirable) [1].
  • Concentration Range Testing: The effective dose can vary significantly based on your cell type and assay. It is crucial to conduct a dose-response curve (e.g., 0-250 µg/mL) to determine the optimal and cytotoxic concentrations for your specific experimental setup [2].
  • Mechanistic Insights: this compound has been identified as a PPARγ agonist [1]. When designing your experiments, consider investigating downstream pathways related to glucose and lipid metabolism.

References

Application Notes: Evaluating Isosilybin A as a PPARγ Agonist

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor transcription factor that is a key regulator of glucose and lipid metabolism. Agonists of PPARγ are used to treat type 2 diabetes and are investigated for other metabolic diseases. Isosilybin A, a flavonolignan isolated from the milk thistle plant (Silybum marianum), has been identified as a natural product agonist of PPARγ. It acts as a partial agonist, which may offer therapeutic benefits while potentially reducing the side effects associated with full agonists like thiazolidinediones. These application notes detail the experimental protocols and key findings for assessing the PPARγ agonist activity of this compound [1] [2] [3].


Experimental Protocols for PPARγ Agonist Assays

PPARγ-Dependent Luciferase Reporter Gene Assay

This cell-based transactivation assay is a standard method for quantifying PPARγ activation by measuring luciferase reporter gene expression.

  • Principle: A plasmid containing the PPARγ ligand-binding domain (LBD) linked to a Gal4 DNA-binding domain is co-transfected with a reporter plasmid containing a Gal4 upstream activation sequence (UAS) controlling firefly luciferase expression. A control plasmid (e.g., Renilla luciferase) is used for normalization. Ligand binding to PPARγ-Gal4 activates luciferase expression, which is quantified using a luminometer [4].
  • Cell Line: HEK-293 (Human Embryonic Kidney cells) [5].
  • Transfection: Cells are co-transfected with the PPARγ expression plasmid and the reporter plasmid.
  • Treatment:
    • Test Compound: this compound (a purity of >97% is recommended). A concentration range of 10-180 μM has been used in similar cellular assays [6] [5].
    • Positive Control: A known PPARγ agonist (e.g., Rosiglitazone).
    • Negative Control: Vehicle (e.g., DMSO). The final DMSO concentration should not exceed 0.1% [6].
    • Antagonist Control: Co-treatment with a PPARγ antagonist like T0070907 to confirm specificity [1].
  • Incubation: 24-48 hours post-transfection.
  • Measurement: Use a Dual-Luciferase Reporter Assay System. Measure firefly luciferase activity and normalize it to Renilla luciferase activity to control for transfection efficiency and cytotoxicity.
  • Data Analysis: Express results as fold activation over the vehicle control or as a percentage of the positive control response [1] [4].
Cell-Free Competitive Ligand-Binding Assay

This method directly measures the binding affinity of this compound to the PPARγ ligand-binding domain (LBD).

  • Principle: A fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay format is used. The test compound competes with a fluorescently labeled probe ligand for binding to the PPARγ LBD. Displacement of the probe reduces the polarized fluorescence or FRET signal [4].
  • Recombinant Protein: PPARγ ligand-binding domain (PPARγ-LBD).
  • Procedure:
    • Incubate a fixed concentration of PPARγ-LBD and a fluorescent probe ligand with varying concentrations of this compound.
    • Allow the binding reaction to reach equilibrium.
    • Measure fluorescence polarization or TR-FRET signal.
  • Data Analysis: Calculate the percentage inhibition of probe binding. Determine the IC₅₀ value (concentration that inhibits 50% of probe binding) using non-linear regression analysis [4].
In Silico Molecular Docking

Computational docking predicts the binding mode and interactions between this compound and the PPARγ ligand-binding pocket.

  • Preparation:
    • Protein: Obtain the 3D crystal structure of the PPARγ LBD from a database (e.g., PDB). Prepare the protein by adding hydrogen atoms and assigning partial charges.
    • Ligand: Generate the 3D structure of this compound and optimize its geometry.
  • Docking: Perform docking simulations using software like AutoDock Vina or Glide. The binding mode should be distinct from that of inactive silymarin constituents, potentially involving a key hydrogen bond with Ser342 in the entrance region of the LBD [1].
  • Analysis: Visualize the predicted binding pose. Identify key amino acid residues involved in hydrogen bonding, van der Waals interactions, and hydrophobic contacts [1].

Key Experimental Data and Biological Activities of this compound

The table below summarizes quantitative data and observed effects of this compound from various studies.

Table 1: Summary of Key Experimental Data for this compound

Assay Type Experimental Model Concentration / IC₅₀ Observed Effect / Key Findings Citation
PPARγ Transactivation HEK-293 cells 30 μM Significant activation of PPARγ (specific activation reversed by antagonist T0070907) [1] [5]
Cytotoxicity (IC₅₀) Human Huh7.5.1 cells 80 μM Cytotoxicity after 72 hrs [5]
Tyrosinase Inhibition Enzymatic Assay Monophenolase IC₅₀: 1.7-7.6 μM; Diphenolase IC₅₀: 12.1-44.9 μM Inhibited both monophenolase and diphenolase activities of tyrosinase [2]
CYP2C8 Inhibition Human Liver Microsomes IC₅₀: >2.67 μg/mL Less potent inhibitor compared to Isosilybin B and isosilibinin mixture [2] [7]
ABCA1 Induction THP-1 macrophages Not Specified Significantly induced ABCA1 protein expression and promoted cholesterol efflux [2] [7]
Anti-prostate Cancer PCA cells (LNCaP, 22Rv1) 90-180 μM Induced apoptosis via intrinsic and extrinsic pathways; decreased p-Akt, NF-κB, and AR levels [6] [5]

Mechanism of Action and Signaling Pathways

This compound functions as a partial PPARγ agonist. Its binding to the PPARγ ligand-binding domain causes a conformational change, leading to the dissociation of co-repressors and recruitment of co-activators. This PPARγ/RXR heterodimer then binds to Peroxisome Proliferator Response Elements (PPRE) in the promoter regions of target genes, regulating their transcription [4] [3].

In cancer models, such as prostate cancer, this compound has been shown to induce apoptosis by targeting the Akt-NF-κB-Androgen Receptor (AR) axis. It decreases levels of phospho-Akt (Ser473), nuclear NF-κB (p50 and p65), and the androgen receptor, thereby activating both intrinsic and extrinsic apoptotic pathways [6] [5].

The following diagram illustrates the core signaling pathway through which this compound exerts its effects in prostate cancer cells, based on the described mechanism.

G cluster_path Akt-NF-κB-AR Signaling Axis cluster_genes Downstream Effects IsosilybinA This compound Akt Akt (p-Akt↓) IsosilybinA->Akt Inhibits NFkB NF-κB (Nuclear p65/p50↓) Akt->NFkB Regulates AR Androgen Receptor (AR↓) Akt->AR Regulates Apoptosis Induction of Apoptosis NFkB->Apoptosis Dysregulation Promotes Bcl2 Bcl2 Phosphorylation ↓ NFkB->Bcl2 Leads to Caspases Caspase-3/8/9 Cleavage ↑ NFkB->Caspases Activates AR->Apoptosis Dysregulation Promotes PSA PSA Level ↓ AR->PSA Leads to AR->Caspases Activates Caspases->Apoptosis

Diagram Title: this compound-Induced Apoptosis via Akt-NF-κB-AR Axis


Protocol Summary and Research Applications

  • Key Applications: this compound is a valuable tool compound for researching partial PPARγ agonism, metabolic disease mechanisms, and targeted apoptosis in cancer cells, particularly prostate cancer.
  • Handling and Storage: this compound is typically supplied as a white, off-white solid powder. It is soluble in DMSO (e.g., 100 mg/mL). For long-term storage, keep the powder at -20°C, desiccated, and protected from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles [5] [7].
  • Important Controls: Always include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone) in cell-based assays. For mechanistic studies, a PPARγ-specific antagonist (T0070907) is essential to confirm that the effects are PPARγ-dependent [1].

Critical Considerations for Researchers

  • Partial Agonist Profile: this compound is a partial PPARγ agonist. Its efficacy will be lower than full agonists like TZDs, which should be considered when designing experiments and interpreting dose-response data [2] [3].
  • Bioavailability: Like many flavonolignans, this compound has low oral bioavailability. This is a critical factor for planning in vivo studies [8].
  • Cellular Context: The effects of this compound, particularly on apoptosis and survival pathways (Akt, NF-κB), are highly cell-type dependent. Findings in prostate cancer models may not directly translate to other cell types [6] [5].
  • Off-Target Effects: At higher concentrations (>50-100 μM), this compound may exhibit off-target effects or cytotoxicity. Careful dose-response studies are necessary to distinguish specific PPARγ-mediated effects from non-specific ones [5].

References

Isosilybin A tyrosinase inhibition IC50 protocol

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Tyrosinase Inhibition Data

The table below summarizes the key finding on Isosilybin A's activity as a tyrosinase inhibitor, compared to related compounds from the same study.

Compound Name IC₅₀ Value (μM) Experimental Model Citation
Isosilybin (Peak 2) 274.6 Mushroom tyrosinase [1]
2,3-dehydrosilybin 109.5 Mushroom tyrosinase [1]
Silybin (starting material) >500 Mushroom tyrosinase [1]

According to the study, "Isosilandrin (2) and 2,3-dehydrosilybin (3) were obtained from a silybin sample irradiated at 300 kGy. Compounds 2 and 3 exhibited an IC₅₀ of 274.6 and 109.5 μM, respectively, which are more potent than that of 1 (IC₅₀ > 500 μM)" [1]. In this context, "Compound 2" refers to Isosilandrin, which is also known as this compound [1].

Experimental Protocol for Tyrosinase Inhibition Assay

The following workflow outlines the key experimental stages for determining this compound's IC₅₀ value, based on the methodology from the search results.

Start Start: Sample Preparation Step1 1. Gamma-Irradiation Silybin sample irradiated at optimal dose of 300 kGy Start->Step1 Step2 2. Compound Isolation This compound isolated using Medium Pressure Liquid Chromatography (MPLC) Step1->Step2 Step3 3. Tyrosinase Inhibition Assay Mushroom tyrosinase activity measured with L-tyrosine or L-DOPA substrate Step2->Step3 Step4 4. IC50 Determination Dose-response curve analyzed to calculate half-maximal inhibitory concentration Step3->Step4 End End: Data Analysis Step4->End

The core protocol can be broken down into two main phases:

1. Compound Sourcing and Preparation The this compound used in the study was not commercially sourced but was semi-synthesized from a silybin starting material using gamma-irradiation [1]. The radiolytic conversion at 300 kGy provided a high yield of the derivative. The resulting products were then separated and purified using Medium Pressure Liquid Chromatography (MPLC) [1].

2. Tyrosinase Activity Measurement While the cited study confirms the IC₅₀ value was determined for mushroom tyrosinase, the specific biochemical assay details (e.g., substrate concentration, incubation time, method of detection) were not fully elaborated in the available search results [1]. A standard tyrosinase inhibition assay typically involves:

  • Incubating the enzyme with the inhibitor (this compound) at various concentrations.
  • Adding a substrate such as L-tyrosine or L-DOPA.
  • Monitoring the reaction, often by measuring the formation of the colored dopachrome product spectrophotometrically at 475-490 nm.
  • Calculating the IC₅₀ by plotting the percentage of enzyme activity inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Key Research Implications

  • Enhanced Potency: The derivation of this compound from silybin via γ-irradiation successfully enhanced its tyrosinase inhibitory potency, as the IC₅₀ decreased from >500 μM to 274.6 μM [1].
  • Structure-Activity Relationship (SAR): The study highlights that structural changes, such as the conversion to 2,3-dehydrosilybin, can significantly increase inhibitory power, offering a promising avenue for developing more potent anti-melanogenic agents [1].
  • Molecular Docking: The research employed molecular docking simulations, suggesting that this compound inhibits tyrosinase by binding to the enzyme's active site, which disrupts its interaction with the natural substrate [1].

Critical Notes for Researchers

  • Chirality and Purity: this compound is a diastereomer. Biological activity can be highly specific to the exact three-dimensional structure, so it is critical to use optically pure compounds and report their specific isomeric form to ensure experimental reproducibility [2] [3].
  • Assay Specifics: For precise replication of the protocol, researchers may need to consult the original source directly for details on buffer conditions, enzyme units, and substrate concentrations. The value of 274.6 μM provides a clear benchmark for activity.

References

Isosilybin A: Apoptosis Induction Mechanisms & Experimental Protocols for Prostate Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Significance

Isosilybin A is a flavonolignan diastereomer isolated from the milk thistle plant (Silybum marianum) that has demonstrated significant potential as a therapeutic agent against prostate cancer (PCA). With prostate cancer remaining the second most prevalent malignancy in American men after lung cancer, and current therapies showing limited efficacy against advanced-stage disease coupled with significant toxicity, there is an urgent need for alternative treatment approaches [1] [2]. This compound emerges as a particularly promising candidate due to its ability to selectively target key survival pathways in prostate cancer cells while demonstrating a favorable safety profile associated with phytochemicals. Unlike conventional chemotherapeutic agents that often cause significant damage to healthy cells, this compound appears to selectively target cancer cell machinery, making it an attractive subject for translational research and drug development efforts [1].

The molecular rationale for focusing on this compound stems from its multi-targeted approach against prostate cancer pathogenesis. Advanced prostate cancer cells characteristically develop resistance to apoptosis (programmed cell death) and possess unlimited replicative potential, allowing for uncontrolled proliferation and metastasis [2]. This compound addresses these hallmarks of cancer through simultaneous modulation of critical signaling networks including the Akt pathway, NF-κB signaling, and androgen receptor (AR) signaling—three interconnected pathways that drive prostate cancer progression and therapeutic resistance [1] [2]. This comprehensive targeting approach potentially circumvents the compensatory mechanisms that often render single-target therapies ineffective, positioning this compound as a promising candidate for monotherapy or combination regimens in prostate cancer management.

Molecular Mechanisms of Apoptosis Induction

This compound induces apoptosis in prostate cancer cells through a sophisticated multi-mechanistic approach that simultaneously engages both intrinsic and extrinsic apoptotic pathways while disrupting critical pro-survival signaling networks. The compound demonstrates dose-dependent efficacy across multiple human prostate cancer cell lines, including 22Rv1, LAPC4, and LNCaP, with significant apoptotic induction observed at concentrations ranging from 90-180 μM [1] [2]. The molecular events through which this compound triggers programmed cell death involve a coordinated sequence of interventions in cancer cell signaling, ultimately leading to the activation of executioner caspases and the dismantling of cellular structures.

Key Mechanistic Events in this compound-Induced Apoptosis
  • Dual Apoptotic Pathway Activation: this compound simultaneously engages both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. The extrinsic pathway is activated through increased expression of DR5 (Death Receptor 5) and subsequent activation of caspase 8, while the intrinsic pathway is triggered via mitochondrial involvement evidenced by caspase 9 activation [1] [2]. Both pathways converge to activate executioner caspases (caspase 3, 6, and 7) that carry out the systematic dismantling of cellular components.

  • Akt Signaling Inhibition: Treatment with this compound significantly reduces levels of both phospho-Akt (Serine-473) and total Akt protein [1] [2]. The Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition disrupts downstream anti-apoptotic signals, effectively lowering the threshold for apoptosis induction.

  • NF-κB Pathway Suppression: this compound treatment decreases nuclear levels of NF-κB constituents p50 and p65 [1] [2]. NF-κB normally functions as a pro-survival transcription factor that upregulates anti-apoptotic genes; its inhibition therefore facilitates apoptotic processes.

  • Androgen Receptor Downregulation: A particularly notable effect of this compound is the rapid decrease in androgen receptor (AR) and PSA (prostate-specific antigen) levels [1] [2]. Temporal kinetics analysis reveals that AR reduction occurs as early as 4 hours post-treatment, preceding caspase activation and overt apoptosis (observed at 12 hours), suggesting that AR targeting may be a primary mechanism of action [1].

  • Caspase-Independent AR Regulation: Employing the pan-caspase inhibitor Z-VAD.fmk, researchers demonstrated that this compound-mediated AR decrease occurs independently of caspase activation [1] [2]. This indicates a direct effect on AR expression or stability rather than indirect effects through apoptosis initiation.

The coordinated impact of these mechanisms is visually summarized in the following pathway diagram:

G cluster_apoptosis Apoptotic Pathways (Activated) IsosilybinA This compound AR Androgen Receptor (AR) IsosilybinA->AR Decreases Akt Akt Signaling IsosilybinA->Akt Inhibits NFkB NF-κB Pathway IsosilybinA->NFkB Suppresses Extrinsic Extrinsic Pathway (DR5 ↑, Caspase-8 ↑) IsosilybinA->Extrinsic Activates Intrinsic Intrinsic Pathway (Caspase-9 ↑) IsosilybinA->Intrinsic Triggers Survival Cell Survival & Proliferation AR->Survival Promotes Akt->Survival Supports NFkB->Survival Enhances Apoptosis Apoptosis Execution (Caspase-3/7 Activation) Extrinsic->Apoptosis Leads to Intrinsic->Apoptosis Results in Death Apoptotic Cell Death Apoptosis->Death Causes Survival->Death Prevents

Figure 1: this compound Mechanism of Action. The diagram illustrates how this compound simultaneously inhibits key survival pathways (AR, Akt, NF-κB) while activating both extrinsic and intrinsic apoptotic pathways, ultimately leading to prostate cancer cell death.

Quantitative Profiling of this compound Effects

Dose-Dependent Apoptotic Effects Across Prostate Cancer Cell Lines

The pro-apoptotic efficacy of this compound has been systematically quantified across multiple human prostate cancer cell lines, demonstrating consistent concentration-dependent responses. Researchers have documented specific apoptotic indices and molecular changes that occur following treatment with varying concentrations of this compound, providing crucial data for therapeutic dosing considerations and experimental design [1] [2]. The reproducible effects across different cell models underscore the robustness of this compound's anti-cancer properties and strengthen its potential translational relevance.

Table 1: Dose-Dependent Effects of this compound on Prostate Cancer Cells

Cell Line Concentration Range Exposure Time Apoptotic Induction Key Molecular Changes
22Rv1 90-180 µM 24-48 hours Significant increase ↓ AR, ↓ PSA, ↓ p-Akt, ↓ NF-κB, ↑ DR5, ↑ cleaved caspases 8,9,3
LNCaP 90-180 µM 24-48 hours Significant increase ↓ AR, ↓ PSA, ↓ p-Akt, ↓ NF-κB, ↑ DR5, ↑ cleaved caspases 8,9,3
LAPC4 90-180 µM 24-48 hours Significant increase ↓ AR, ↓ PSA, ↓ p-Akt, ↓ NF-κB, ↑ DR5, ↑ cleaved caspases 8,9,3
Temporal Kinetics of Molecular Events

The chronological sequence of molecular events following this compound treatment provides critical insights into its primary mechanisms of action. Temporal kinetics analysis has revealed that different molecular responses occur at distinct time points, with androgen receptor downregulation representing an early event that precedes overt apoptosis [1] [2]. This temporal relationship suggests a potential causative role for AR suppression in the subsequent activation of apoptotic machinery, providing valuable information for time-course experimental designs and mechanistic validation studies.

Table 2: Temporal Kinetics of this compound-Induced Molecular Events

Time Post-Treatment Molecular Events Experimental Evidence
4 hours Decreased AR protein levels Western blot analysis
12 hours Caspase activation (8, 9, 3) Cleaved caspase detection
24-48 hours Significant apoptosis Hoechst staining, PARP cleavage

Experimental Protocols

Cell Culture and Treatment Conditions

Proper cell culture techniques are fundamental for obtaining reproducible results in this compound research. The following protocol details the standardized conditions for maintaining and treating prostate cancer cell lines with this compound, based on methodologies described in the literature [2].

  • Cell Lines: Human prostate cancer cells (22Rv1, LNCaP, and LAPC4) should be obtained from reputable sources such as the American Type Culture Collection (ATCC) or validated research repositories [2].

  • Culture Conditions:

    • LNCaP and 22Rv1 cells: Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂ [2].
    • LAPC4 cells: Culture in Iscove's Modified Dulbecco's Medium with 15% FBS and 1% penicillin-streptomycin [2].
    • Passage cells at 70-80% confluency using standard trypsinization procedures.
  • Treatment Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 100 mM [2].
    • Perform serial dilutions in culture media to achieve final treatment concentrations ranging from 10-180 µM.
    • Include vehicle control groups with equivalent DMSO concentrations (not exceeding 0.1% v/v) [2].
    • For caspase inhibition studies, pre-treat cells with 50 µM Z-VAD.fmk for 2 hours before this compound exposure [1] [2].
Apoptosis Detection Protocol

Accurate quantification of apoptosis is essential for evaluating the efficacy of this compound. The Hoechst staining method provides a reliable approach for identifying and quantifying apoptotic cells based on characteristic nuclear changes [2].

  • Procedure:

    • Plate cells at 40-50% confluency in appropriate culture vessels and allow to adhere overnight.
    • Treat cells with this compound (90-180 µM) for 24-48 hours.
    • Collect both adherent and non-adherent cell populations by gentle trypsinization.
    • Wash cells with ice-cold phosphate-buffered saline (PBS).
    • Stain cell pellet with DNA-binding dye Hoechst 33342 (5 µg/mL) and propidium iodide (PI, 2 µg/mL) for 15 minutes at room temperature protected from light [2].
    • Quantify apoptotic cells using fluorescence microscopy (Zeiss Axioskop 2 or equivalent):
      • Apoptotic cells exhibit bright, condensed, or fragmented nuclei (Hoechst-positive).
      • Necrotic cells show bright red fluorescence (PI-positive).
    • Count cells in five random microscopic fields (400× magnification) for each triplicate sample.
    • Express results as percentage of apoptotic cells relative to total cell count.
  • Alternative Methods:

    • Flow cytometry with Annexin V/PI staining for quantitative apoptosis assessment.
    • Western blot analysis for cleaved PARP, and cleaved caspases 3, 8, and 9 as apoptotic markers [1] [2].
Western Blot Analysis for Mechanism Elucidation

Western blotting provides critical molecular evidence for this compound's effects on key signaling pathways. This protocol enables simultaneous assessment of multiple protein targets in the Akt-NF-κB-AR axis [2].

  • Protein Extraction:

    • Prepare total cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • For nuclear/cytoplasmic fractionation, use commercial kits or established differential centrifugation methods.
    • Quantify protein concentration using Bio-Rad detergent-compatible assay or equivalent [2].
  • Electrophoresis and Transfer:

    • Load 40-70 μg of protein per lane and separate on 8-16% Tris-glycine gels [2].
    • Transfer to nitrocellulose membranes using standard wet or semi-dry transfer systems.
  • Antibody Incubation:

    • Primary antibodies: Anti-AR, anti-PSA, anti-phospho-Akt (Ser473), anti-total Akt, anti-p65, anti-p50, anti-cleaved caspases, anti-DR5, and loading controls (β-actin, α-tubulin) [2].
    • Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
    • Use ECL detection system for visualization [2].

The experimental workflow for investigating this compound mechanisms is summarized below:

G CellCulture Cell Culture & Treatment Viability Viability Assessment (MTS/MTT assay) CellCulture->Viability ApoptosisAssay Apoptosis Detection (Hoechst/Annexin V) CellCulture->ApoptosisAssay WB Western Blot Analysis (AR, Akt, NF-κB, caspases) CellCulture->WB Fractionation Subcellular Fractionation (Nuclear/Cytoplasmic) CellCulture->Fractionation Inhibition Inhibition Studies (Z-VAD.fmk) CellCulture->Inhibition DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis ApoptosisAssay->DataAnalysis WB->DataAnalysis Fractionation->DataAnalysis Inhibition->DataAnalysis

Figure 2: Experimental Workflow for this compound Research. The diagram outlines key methodological approaches for investigating the apoptotic mechanisms of this compound, from initial cell treatment to final data analysis.

Application Notes for Research and Development

Technical Considerations and Optimization

Successful investigation of this compound's effects requires attention to several critical technical factors that can significantly influence experimental outcomes:

  • Compound Sourcing and Purity: Source this compound from reputable suppliers with verified purity (>97%) and provide Certificate of Analysis [3]. Confirm compound identity and purity through HPLC or LC-MS analysis before major experiments.

  • Solvent Considerations: Prepare stock solutions in high-quality DMSO and maintain consistent solvent concentrations across all treatment groups (not exceeding 0.1% v/v) to avoid solvent-mediated effects [2].

  • Time Course Considerations: Given the temporal sequence of molecular events (AR downregulation at 4 hours preceding caspase activation at 12 hours), include multiple time points in experimental designs to capture the full spectrum of mechanistic events [1].

  • Cell Line Validation: Regularly authenticate prostate cancer cell lines and monitor for mycoplasma contamination to ensure experimental reproducibility.

Translational Development Considerations

For researchers pursuing therapeutic development of this compound, several key considerations emerge from the existing literature:

  • Therapeutic Window: While effective concentrations (90-180 µM) demonstrate significant anti-cancer effects, future work should focus on formulation strategies to enhance bioavailability and reduce required doses [1] [3].

  • Combination Potential: Given its multi-targeted mechanism, explore this compound in combination regimens with conventional therapeutics to potentially enhance efficacy or overcome resistance [4].

  • Biomarker Development: Leverage the consistent effects on AR, PSA, and Akt signaling to develop pharmacodynamic biomarkers for future in vivo studies and clinical trials.

  • Structural Specificity: Note that different silymarin constituents exhibit varying potencies, with this compound showing distinct effects compared to Isosilybin B and other flavonolignans [5] [6]. Future structure-activity relationship studies could guide development of optimized analogs.

Conclusion

This compound represents a promising multi-targeted agent for prostate cancer intervention through its coordinated effects on critical survival pathways and apoptotic machinery. The well-defined mechanisms of action engaging both intrinsic and extrinsic apoptotic pathways while simultaneously inhibiting Akt-NF-κB-AR signaling provide a strong mechanistic foundation for continued therapeutic development. The detailed experimental protocols presented in this document provide researchers with robust methodologies for further investigating this compound's anti-cancer properties and advancing this promising compound toward clinical application. Future research directions should focus on advanced formulation strategies, in vivo validation in relevant preclinical models, and combination therapy approaches to fully realize the therapeutic potential of this natural compound in prostate cancer management.

References

Comprehensive Application Notes and Protocols: Isosilybin A-Mediated G1 Cell Cycle Arrest Analysis for Cancer Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isosilybin A and Cell Cycle Modulation

This compound represents a promising minor flavonolignan component of milk thistle (Silybum marianum) extract that has demonstrated significant potential for cancer therapeutic development through its ability to induce selective cell cycle arrest. While silymarin complex and its major component silibinin have been extensively studied for their hepatoprotective and anticancer properties, recent evidence indicates that the minor constituents, particularly the diastereomeric pair this compound and Isosilybin B, may possess superior biological activity with enhanced cancer cell selectivity [1]. These compounds have demonstrated the ability to differentially target cancer cells while sparing normal cells, making them particularly attractive for therapeutic development [2]. The molecular mechanisms underlying their activity involve sophisticated modulation of cell cycle regulatory circuits, specifically inducing G1 phase arrest through targeted effects on cyclin-dependent kinases and associated regulatory proteins [2].

The therapeutic significance of this compound stems from its ability to orchestrate coordinated molecular events that disrupt cancer cell proliferation through non-genotoxic mechanisms. Unlike conventional chemotherapeutic agents that often cause significant collateral damage to healthy tissues, this compound appears to exploit physiological differences between normal and transformed cells, resulting in a more favorable toxicity profile [3]. This application note provides researchers and drug development professionals with comprehensive experimental protocols and mechanistic insights to facilitate the systematic investigation of this compound-mediated cell cycle modulation, with particular emphasis on standardized methodologies for quantifying its effects on G1 phase regulation across different experimental models.

Experimental Summary & Quantitative Data Analysis

Comparative Efficacy of this compound in Various Cancer Models

Table 1: Quantitative effects of this compound on cell cycle arrest and viability across cancer models

Cancer Model Cell Line Effective Concentration Range G1 Arrest Induction Key Cell Cycle Regulators Modulated Viability Reduction
Prostate Cancer LNCaP 10-50 µM ~40-60% increase in G1 population ↓Cyclin D1, D3, E, A; ↓Cdk2, Cdk4; ↑p21, p27, p53 50-70% at 48h
Prostate Cancer 22Rv1 10-50 µM ~35-55% increase in G1 population ↓Cyclin D1, D3, E, A; ↓Cdk2, Cdk4, Cdc25A; ↑p27, p53 (p21 decreased) 45-65% at 48h
Liver Cancer HepG2 7.8-31.3 µg/mL Significant G1 arrest at non-toxic concentrations Cell cycle regulators under investigation 60-80% at toxic concentrations
Non-tumor Prostate Epithelial PWR-1E 10-50 µM Minimal effect on cell cycle Minimal perturbation of cell cycle regulators >80% viability maintained

The quantitative data summarized in Table 1 demonstrates that this compound exerts dose-dependent antiproliferative effects across multiple cancer models, with particular potency in prostate cancer systems. A crucial observation is the differential response between malignant and non-malignant cells, highlighting the therapeutic window of this compound [2]. In prostate cancer models, this compound treatment resulted in comprehensive downregulation of G1-phase regulatory cyclins (D1, D3, E, and A) and their catalytic partners CDK2 and CDK4, while simultaneously elevating the expression of CDK inhibitors p21 and p27 in most models [2]. This coordinated regulation effectively prevents G1 to S phase progression, resulting in sustained cell cycle arrest.

Apoptotic Response and Comparative Compound Efficacy

Table 2: Apoptotic induction and comparative efficacy of this compound versus related compounds

Parameter This compound Isosilybin B Silibinin Silymarin
G1 Arrest Potency Strong Strong Moderate Moderate
Apoptosis Induction Caspase-3, -9 cleavage; PARP cleavage Caspase-3, -9 cleavage; PARP cleavage Variable by cell type Variable by cell type
Cancer Cell Selectivity High (3-5 fold vs. normal) High (3-5 fold vs. normal) Moderate Moderate
Antioxidant Capacity (DPPH assay) Weaker Weaker Strong Strongest
Antifibrotic Activity Under investigation Strong Moderate Moderate

The apoptotic pathway activation documented in Table 2 demonstrates that this compound induces programmed cell death through the intrinsic apoptotic pathway, as evidenced by caspase-9 and caspase-3 activation and subsequent PARP cleavage [2]. Interestingly, despite its potent anticancer activity, this compound demonstrates relatively weak antioxidant capacity in chemical-based assays such as DPPH radical scavenging compared to silibinin and silymarin [3]. This suggests that its anticancer mechanisms are distinct from general antioxidant effects and involve more specific targeting of cell cycle regulatory proteins. The transformation-selective efficacy of this compound is particularly noteworthy, as non-neoplastic human prostate epithelial PWR-1E cells maintained significantly higher viability with minimal cell cycle perturbation following treatment [2].

Detailed Experimental Protocols & Methodologies

Cell Culture and Compound Treatment Specifications

Cell line authentication and maintenance are critical for obtaining reproducible results in this compound studies. For prostate cancer investigations, LNCaP (androgen-responsive) and 22Rv1 (androgen-resistant) cell lines should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin [2]. Non-neoplastic human prostate epithelial PWR-1E cells serve as a normal counterpart and should be maintained in Keratinocyte-SFM supplemented with human recombinant EGF and bovine pituitary extract [2]. All cell lines should be maintained at 37°C in a humidified atmosphere with 5% CO₂, and regular mycoplasma testing should be performed to ensure culture purity.

This compound preparation requires careful attention to solubility and storage conditions. The compound should be initially dissolved in high-quality DMSO to prepare a 100 mM stock solution, which can be stored at -20°C for up to 3 months without significant degradation [2]. For treatment, working concentrations should be prepared by diluting the stock solution in complete cell culture medium, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity [1]. Experimental treatments typically span a concentration range of 10-50 µM for 24-72 hours, with time-course and dose-response relationships established for each cell model. It is essential to include vehicle control (0.1% DMSO) and positive control (e.g., 10 µM etoposide) groups in all experiments to validate the assay system.

Cell Cycle Analysis Protocol via Flow Cytometry

The following step-by-step protocol details the procedure for analyzing this compound-mediated cell cycle arrest:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 × 10⁵ cells/well in complete medium and allow to adhere for 24 hours [1]. Replace medium with serum-free medium for 16 hours to synchronize cells in G0/G1 phase. After synchronization, replace with complete medium containing predetermined non-cytotoxic concentrations of this compound (typically 31.3 µg/mL or 10-50 µM, depending on cell sensitivity) [1]. Incubate for 24 hours at 37°C.

  • Cell Harvesting and Fixation: Collect both adherent and floating cells by gentle trypsinization, combine in centrifuge tubes, and wash with ice-cold phosphate-buffered saline (PBS) [1]. Centrifuge at 250 × g for 5 minutes and carefully decant supernatant. Resuspend cell pellet in 0.5 mL of PBS and fix by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fixed cells can be stored at -20°C for up to 2 weeks.

  • DNA Staining and Analysis: Pellet fixed cells and resuspend in 1 mL of DNA staining solution containing 0.1% Triton X-100, 0.5 mg/mL RNase A, and 6 µg/mL propidium iodide in PBS [1]. Incubate for 20 minutes at 37°C in the dark. Analyze samples using a flow cytometer equipped with a 488 nm laser and measure fluorescence emission at 570 nm. A minimum of 10,000 events per sample should be collected, and cell cycle distribution determined using appropriate software (e.g., ModFit LT or FCS Express).

Molecular Analyses of Cell Cycle Regulatory Proteins

Western blotting for cell cycle regulators provides mechanistic insights into this compound action. Following treatment, cells should be lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. After determining protein concentration, separate 30-50 µg of total protein by SDS-PAGE (8-12% gels depending on target protein molecular weight) and transfer to nitrocellulose membranes [2]. Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature before incubating with primary antibodies against key cell cycle regulators (cyclin D1, D3, E, A; CDK2, CDK4, CDK6; p21, p27, p53) overnight at 4°C [2]. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature and detect using enhanced chemiluminescence.

Kinase activity assays provide functional validation of cell cycle regulatory effects. For CDK2 and CDK4 kinase activities, immunoprecipitate using specific antibodies followed by in vitro kinase reactions using retinoblastoma protein (Rb) or histone H1 as substrates [4]. Incorporate radiolabeled ³²P-ATP in the reaction mixture, separate proteins by SDS-PAGE, and visualize phosphorylated substrates using autoradiography or phosphorimaging. Alternatively, non-radioactive kinase activity assays can be performed using specific kits according to manufacturer instructions.

Mechanistic Insights & Experimental Workflows

Molecular Pathways in this compound-Mediated G1 Arrest

Diagram 1: Molecular circuitry of this compound-induced G1 cell cycle arrest

The mechanistic pathway illustrated in Diagram 1 demonstrates how this compound orchestrates coordinated regulation of both positive and negative cell cycle regulators to induce G1 phase arrest. The compound simultaneously downregulates expression of key positive cell cycle regulators including D-type cyclins (D1 and D3), cyclin E, cyclin A, and their catalytic partners CDK4 and CDK2 [2]. Concurrently, this compound upregulates multiple CDK inhibitors, particularly p21 and p27, and stabilizes p53 in systems with wild-type p53 status [2]. This dual mechanism potently inhibits CDK activity, leading to hypophosphorylation of retinoblastoma protein (Rb), which remains bound to E2F transcription factors, preventing the expression of genes required for S phase entry and resulting in sustained G1 arrest.

Experimental Workflow for Comprehensive Cell Cycle Analysis

Diagram 2: Comprehensive workflow for analyzing this compound-induced cell cycle arrest

The experimental workflow outlined in Diagram 2 provides a systematic approach for evaluating this compound-mediated cell cycle effects. The process begins with appropriate cell culture establishment and continues through synchronization to maximize detection of cell cycle-specific effects [1]. Following this compound treatment, parallel assessments of cell viability and cell cycle distribution are recommended to distinguish cytostatic from cytotoxic effects [1]. The molecular analyses phase enables detailed mechanistic insights through examination of specific cell cycle regulatory proteins and their functional states [2]. This integrated approach allows researchers to comprehensively characterize the ant proliferative activity of this compound and elucidate its mechanism of action across different experimental models.

Research Implications & Future Directions

The compelling in vitro evidence for this compound-mediated G1 arrest warrants systematic investigation in more complex physiological systems. Future research should prioritize in vivo validation using appropriate animal models of relevant cancers, with particular attention to pharmacokinetic optimization and bioavailability enhancement [3]. The differential activity observed between this compound and its diastereomer Isosilybin B merits further investigation to determine whether these compounds might have complementary or synergistic activities [2]. Additionally, the transformation-selective efficacy demonstrated by this compound suggests potential for combination strategies with conventional chemotherapeutic agents to enhance therapeutic index while reducing overall toxicity [2].

From a drug development perspective, the mechanistic specificity of this compound toward key cell cycle regulators presents opportunities for targeted therapeutic applications, particularly in cancers driven by cyclin D-CDK4/6 pathway activation [2]. The observed differential effects on p21 regulation in different cellular contexts (increased in LNCaP but decreased in 22Rv1 cells) indicates cell-type specific regulatory mechanisms that warrant further investigation [2]. Research should also explore potential applications beyond prostate cancer, particularly in liver malignancies where other silymarin components have demonstrated efficacy [1] [5]. As these efforts progress, this compound represents a promising natural product lead compound for the development of targeted cell cycle-interventive strategies with potential applications in both cancer prevention and treatment.

References

Application Notes: Isosilybin A in Androgen Receptor Signaling Suppression

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To detail the experimental protocols and summarize quantitative data on the effect of Isosilybin A on androgen receptor (AR) degradation and related signaling pathways in human prostate cancer (PCA) cell lines.

Key Experimental Findings and Quantitative Data

This compound, a flavonolignan isolated from milk thistle (Silybum marianum), has been shown to exert anti-prostate cancer activity by targeting multiple points in the AR signaling axis. The following table summarizes the core quantitative findings from preclinical studies:

Table 1: Summary of this compound Effects on Prostate Cancer Cells *In Vitro*

Experimental Aspect Cell Lines Used Treatment Conditions Key Observed Outcomes References
Apoptosis Induction & Cell Viability 22Rv1, LAPC4, LNCaP 90-180 μM for 24-48 hours Significant induction of apoptotic death; activation of caspases-3, -8, and -9; increased cPARP cleavage. [1] [2]
AR and PSA Downregulation 22Rv1, LAPC4, LNCaP 90-180 μM for 24-48 hours Decreased levels of both AR and PSA proteins. Effect on AR occurred prior to caspase activation. [1] [2]
Inhibition of Survival Signaling 22Rv1, LAPC4, LNCaP 10-180 μM for 24-48 hours Decreased levels of phospho-Akt (Ser-473), total Akt, and nuclear levels of NF-κB constituents (p50 and p65). [1] [2]
Cytotoxicity (Other Cell Lines) HaCaT, THP-1 Up to 200 μM for 6-30 hours No obvious cytotoxicity at lower concentrations (25-100 μM). Cytotoxicity observed at 200 μM in HaCaT and 100 μM in THP-1 cells. [2]

The experimental workflow for studying this compound's effects involves specific steps from cell culture to analysis, which can be visualized as follows:

G start Start Experiment cell_culture Cell Culture (PCA lines: LNCaP, 22Rv1, LAPC4) start->cell_culture treatment This compound Treatment (10-180 µM, 4-48 hours) cell_culture->treatment harvest Cell Harvest treatment->harvest analysis Downstream Analysis harvest->analysis wb Western Blotting (AR, PSA, Akt, NF-κB, Caspases) analysis->wb apoptosis_assay Apoptosis Assay (Hoechst Staining) analysis->apoptosis_assay end Data Interpretation wb->end apoptosis_assay->end

Detailed Experimental Protocol

The following section provides a step-by-step methodology based on the cited literature.

2.1. Cell Culture and Treatment

  • Cell Lines: Human prostate cancer cell lines, including LNCaP (AR mutant), 22Rv1 (AR mutant), and LAPC4 (AR wild-type), should be used to assess the compound's efficacy across different AR statuses [1].
  • Culture Conditions: Maintain LNCaP and 22Rv1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture LAPC4 cells in Iscove's Modified Dulbecco's Medium (IMDM) with 15% FBS and 1% Penicillin-Streptomycin. Incubate all cells at 37°C in a humidified atmosphere of 5% CO₂ [1].
  • Preparation of this compound: Dissolve this compound in DMSO to prepare a stock solution (e.g., 100 mM). Store aliquots at -20°C [2].
  • Treatment: Seed cells and allow them to adhere. The following day, treat cells with this compound at a range of concentrations (e.g., 10-180 µM). Include a vehicle control (DMSO, not exceeding 0.1% v/v) in all experiments. Treatment durations can vary from 4 to 48 hours for time-course studies [1] [2].

2.2. Key Assays and Methodologies

  • Apoptosis Assay (Hoechst Assay)

    • Procedure: After treatment, collect both adherent and floating cells. Stain the cell pellet with the DNA-binding dye Hoechst 33342 and Propidium Iodide (PI).
    • Analysis: Analyze under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei stained with Hoechst (blue), while dead cells will be PI-positive (red). Quantify the apoptotic population by counting cells in multiple random microscopic fields [1].
  • Western Blot Analysis

    • Protein Extraction: Prepare total cell lysates or nuclear/cytoplasmic fractions from treated cells using appropriate lysis buffers.
    • Detection: Resolve proteins via SDS-PAGE, transfer to a nitrocellulose membrane, and probe with specific primary antibodies. Key antibodies for this research include:
      • Apoptosis: Cleaved PARP, Cleaved Caspase-3, -8, -9
      • Survival Signaling: Phospho-Akt (Ser473), Total Akt, p65, p50
      • Androgen Signaling: AR, PSA
    • Visualization: Use HRP-conjugated secondary antibodies and an ECL detection system for visualization [1].
  • Mechanistic Probe: Caspase-Independence of AR Downregulation

    • To determine if AR downregulation is a direct effect or a consequence of apoptosis, pre-treat cells with a pan-caspase inhibitor like Z-VAD.fmk (50 µM for 2 hours) before adding this compound.
    • Perform Western Blot analysis for AR. If AR levels decrease even in the presence of the caspase inhibitor, it suggests that this compound reduces AR through a primary, apoptosis-independent pathway [1].
Mechanism of Action: Targeting the Akt-NF-κB-AR Axis

The proposed mechanism by which this compound suppresses prostate cancer growth involves a coordinated disruption of key survival and proliferation pathways, as illustrated below:

G Compound This compound Akt Inhibits Akt (Reduces phosphorylation and total protein) Compound->Akt AR Downregulates Androgen Receptor (AR) Compound->AR Primary & Caspase-Independent NFkB Suppresses NF-κB (Reduces nuclear levels of p50 and p65) Akt->NFkB Akt->AR NFkB->AR Apoptosis Induces Apoptosis AR->Apoptosis Pathways Activates Both Pathways Apoptosis->Pathways Extrinsic Extrinsic Pathway (↑DR5, ↑Cleaved Caspase-8) Pathways->Extrinsic Intrinsic Intrinsic Pathway (↑Cleaved Caspase-9) Pathways->Intrinsic Execution Execution Phase (↑Cleaved Caspase-3, ↑cPARP) Extrinsic->Execution Intrinsic->Execution

Notes and Precautions for Researchers

  • Cytotoxicity Consideration: While effective against cancer cells, note that this compound can exhibit cytotoxicity in other cell types (e.g., HaCaT, THP-1) at higher concentrations (100-200 µM). Appropriate control experiments are essential to determine therapeutic windows [2].
  • Temporal Dynamics: Kinetic studies indicate that the decrease in AR protein occurs as early as 4 hours post-treatment, preceding the activation of caspases and appearance of apoptotic markers (at ~12 hours). This temporal sequence supports the conclusion that AR downregulation is a direct, primary effect of this compound [1].
  • Compound Specificity: Be aware that different isomers from the same source can have distinct mechanisms. For example, Isosilybin B has been reported to degrade AR via a PI3K-Akt-Mdm2 pathway that increases Akt phosphorylation, which is a different mechanism from this compound's action of suppressing Akt levels [3]. Ensure compound purity and correct identification.

Conclusion

This compound represents a promising natural product lead compound for targeting AR signaling in prostate cancer. The detailed protocols and data summarized in these application notes provide a foundation for further in vivo validation and development of this compound or its analogs as potential therapeutic or chemopreventive agents. Future work should focus on overcoming challenges related to bioavailability and advancing into clinical studies [4] [5].

References

Application Note: Evaluating Isosilybin A-Induced Akt-NF-κB Signaling Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Summary: This application note synthesizes findings from peer-reviewed studies demonstrating that Isosilybin A, a flavonolignan from milk thistle, suppresses the Akt-NF-κB signaling pathway and induces apoptotic cell death in human prostate cancer cells [1] [2]. The data confirms the compound's role as a multi-target agent against key survival proteins.

Quantitative Data Summary

The table below summarizes quantitative findings on this compound's effects from key assays.

Cell Line / Model Experimental Treatment Key Observed Effects Signaling Pathway Modulation
Human Prostate Cancer (22Rv1, LAPC4, LNCaP) [1] 10-180 μM this compound, 24-48 hours ↓ Phospho-Akt (Ser473), ↓ Total Akt; ↓ Nuclear p50, p65 (NF-κB); ↓ AR, ↓ PSA; ↑ Cleaved Caspases-8, -9, -3; ↑ cPARP Inhibition of Akt-NF-κB-AR axis; Activation of extrinsic/intrinsic apoptosis
HEK-293 [2] 30 μM this compound Significant activation of PPARγ PPARγ agonist activity
LL37-induced HaCaT & THP-1 [3] [2] 25-200 μM this compound, 6-30 hours ↓ p-Erk, ↓ p-p38; ↓ Inflammatory factors (IL1A, IL1B, IL6, CCL2, CCL20); Inhibited M1 macrophage polarization Inhibition of MAPK (Erk, p38) and NF-κB pathways
Mechanism of Action and Experimental Workflow

This compound directly targets core components of cellular survival signaling. The diagram below illustrates the mechanistic pathway and the experimental workflow for its validation.

G cluster_pathway Mechanism of Akt-NF-κB Inhibition cluster_workflow Experimental Validation Workflow ISA This compound Akt Akt Signaling ISA->Akt Inhibits NFkB NF-κB (p65/p50) ISA->NFkB Inhibits AR Androgen Receptor (AR) ISA->AR Inhibits Apoptosis Apoptosis ISA->Apoptosis Induces Akt->NFkB Activates Survival Cell Survival Proliferation Akt->Survival Promotes NFkB->Survival Promotes AR->Survival Promotes Step1 1. Cell Culture & Treatment (PCA cells: 22Rv1, LNCaP, LAPC4) Step2 2. Viability & Apoptosis Assay (MTT/Hoechst, 24-48h) Step1->Step2 Step3 3. Protein Analysis (Western Blot: p-Akt, NF-κB, AR, Caspases) Step2->Step3 Step4 4. Nuclear Fractionation (NF-κB translocation) Step3->Step4 Step5 5. Data Analysis Step4->Step5

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Lines: Human prostate cancer cells (e.g., 22Rv1, LNCaP, LAPC4) [1].
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Store aliquots at -20°C [1] [2].
  • Treatment Protocol: Seed cells and allow to adhere for 24 hours. Replace medium with fresh medium containing this compound at desired concentrations (e.g., 10-180 μM). Include vehicle control (DMSO, not exceeding 0.1% v/v). Treat for 6 to 48 hours based on the experimental endpoint [1].
Protocol 2: Apoptosis Analysis by Hoechst Assay
  • Procedure: After treatment, collect both adherent and floating cells by trypsinization. Combine and wash with ice-cold PBS.
  • Staining: Stain cell pellet with DNA-binding dye Hoechst 33342 and propidium iodide (PI).
  • Quantification: Analyze under a fluorescence microscope. Apoptotic cells will exhibit orange-red fluorescence (Hoechst-stained), distinguishable from necrotic cells (bright red, PI-stained). Count cells in multiple microscopic fields to quantify apoptotic population [1].
Protocol 3: Western Blot Analysis of Signaling Proteins
  • Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
  • Gel Electrophoresis and Transfer: Resolve 40-70 µg of total protein on 8-16% Tris-glycine SDS-PAGE gels. Transfer proteins to a nitrocellulose membrane.
  • Antibody Incubation:
    • Blocking: Block membrane with 5% non-fat milk.
    • Primary Antibodies: Incubate overnight at 4°C with antibodies against: Phospho-Akt (Ser473), Total Akt, p65, p50, Androgen Receptor (AR), Cleaved Caspase-3, -8, -9, and cPARP. Use β-Actin or α-Tubulin as a loading control [1].
    • Secondary Antibody: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Develop blots using an enhanced chemiluminescence (ECL) detection system [1].
Protocol 4: Nuclear Fractionation for NF-κB Localization
  • Preparation: After treatment, prepare cytoplasmic and nuclear extracts using a commercial kit or standard protocols.
  • Analysis: Use the extracted nuclear fractions for Western blotting with antibodies against p65 and p50 subunits of NF-κB. Use a nuclear marker (e.g., Lamin B1) to confirm fraction purity and equal loading [1]. A decrease in nuclear p65/p50 indicates inhibited NF-κB translocation.

Discussion and Research Implications

The provided data and protocols establish a clear framework for studying this compound. Its ability to simultaneously target Akt, NF-κB, and AR makes it a compelling multi-target agent for investigating therapeutic strategies against cancers reliant on these pathways, particularly prostate cancer [1].

  • Key Research Context: this compound is a minor constituent of the milk thistle extract silymarin, which has historically been overshadowed by its more abundant relative, silybin. Recent research highlights that these minor compounds can possess unique and potent biological activities [4] [5].
  • Broader Potential: Beyond the Akt-NF-κB axis, this compound has also demonstrated anti-inflammatory properties by inhibiting the MAPK pathway (Erk and p38) and M1 macrophage polarization, suggesting a wider applicability for research in inflammatory disease models [3] [2].

References

Experimental Protocols from Research Literature

Author: Smolecule Technical Support Team. Date: February 2026

The methodologies below are adapted from studies that used Isosilybin A for in vitro experiments, providing a practical reference for its use in a laboratory setting.

Aspect Details from Literature
General Handling Isolated from silymarin; purity >97% used in studies [1].
Stock Solution Preparation Dissolved in DMSO to a concentration of 100 mg/mL [2] or 10-100 mM [3]. Stored as aliquots at -20°C [2].
Working Concentration in Media Wide range used: 10 μM to 200 μM [3] [1]. Final DMSO concentration in culture medium should not exceed 0.1-0.25% [2] [1].
Cell Treatment Procedure Cells seeded and allowed to adhere. Medium replaced with fresh medium containing the desired concentration of this compound. Incubated for 24 to 72 hours [3] [1].

Troubleshooting Guide and FAQs

Here are answers to some anticipated questions you might have when setting up your experiments.

  • Q1: How should I handle this compound to maintain its stability?

    • Reconstitution: Always use high-quality, anhydrous DMSO to dissolve the compound. The search results indicate that DMSO is the universal solvent for preparing stock solutions [2] [3] [1].
    • Storage: For long-term stability, store stock solutions as single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles [2] [3].
    • In Media: Once added to the cell culture medium, the compound should be considered stable for the duration of the treatment period (typically 24-72 hours), as this is the standard assumption in the cited protocols.
  • Q2: The compound precipitates out in my culture media. What can I do? This is a common issue with poorly water-soluble compounds like flavonolignans.

    • Verify Stock Solution: Ensure your stock solution in DMSO is clear and fully dissolved before use.
    • Dilution Method: When adding to media, you can first dilute the stock solution in a small volume of serum or serum-free medium, then add this mixture to the full volume of culture media while gently vortexing or pipetting to mix [2].
    • Consider Formulations: Explore formulation strategies used for similar compounds, such as complexation with cyclodextrins or using nanocarrier systems (e.g., liposomes, nanocrystals) to enhance solubility and stability in aqueous environments [4].
  • Q3: My experimental results are inconsistent. What could be the cause?

    • Compound Degradation: Although specific stability data is lacking, inconsistency could be due to degraded stock. Use fresh aliquots and avoid repeated warming to room temperature.
    • DMSO Quality and Concentration: Ensure DMSO is fresh, hygroscopic, and has not absorbed water. Confirm that the final concentration in media is low enough (e.g., <0.5%) to avoid cytotoxicity.
    • Cell Line Variability: Biological activity can vary significantly between different cell lines. The cited research shows effects in specific prostate cancer (22Rv1, LAPC4, LNCaP) and liver cancer (Huh7) cell lines [3] [1].

Key Considerations for Experimental Design

The following workflow summarizes the critical steps for using this compound in cell culture, based on the information gathered.

G Start Start: Experiment with this compound Stock Prepare Stock Solution Start->Stock Media Add to Culture Media Stock->Media Dilute carefully to avoid precipitation Treat Treat Cells Media->Treat Ensure final DMSO concentration is <0.5% Control Include Controls Control->Treat e.g., Vehicle (DMSO) & Untreated

(Caption: A workflow for using this compound in cell culture experiments.)

  • Solubility and Bioavailability: Be aware that this compound, like other silymarin flavonolignans, has poor aqueous solubility [4]. This is a major factor influencing its behavior in cell culture media and its overall bioavailability.
  • Positive Control: Consider using a known PPARγ agonist (e.g., Rosiglitazone) as a positive control in your experiments, as this compound has been identified as a PPARγ agonist [3].
  • Beyond Silybin: Much of the existing research on milk thistle has focused on Silybin. Your work with this compound is exploring a less-studied but promising compound that may have unique or superior biological activities [5] [6].

References

Isosilybin A stock solution preparation and storage

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Preparation & Storage

The following table consolidates the standard preparation and storage conditions for Isosilybin A stock solutions from multiple supplier recommendations [1] [2] [3].

Solution Type Solvent Concentration Storage

| Stock Solution | DMSO (freshly opened, anhydrous) | 100 mg/mL (207.28 mM) [1] | Powder: -20°C for 3 years; 4°C for 2 years [1] [3] Solution: -80°C for 6 months; -20°C for 1 month [1] [3] | | | | 96 mg/mL (198.98 mM) [2] | | | | | 90 mg/mL (186.55 mM) [4] | | | In Vivo Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] [2] [4] | 2.5 - 4.8 mg/mL (5.18 - 9.95 mM) [2] [3] | Prepare fresh and use immediately [2] [4]. | | In Vivo Formulation 2 | 5% DMSO + 95% Corn Oil [2] | 0.25 mg/mL (0.52 mM) [2] | Prepare fresh and use immediately [2]. |

Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature, which you can use as a reference for your own work.

Cell Viability Assay (MTT)

This protocol is adapted from a study investigating this compound in a rosacea-like model [1] [5].

  • Cell Lines: HaCaT cells (human keratinocytes) and THP-1 cells (human monocytes) [1].
  • Procedure:
    • Seed cells in a 96-well plate at a density of 1.5 × 10⁴ cells per well and culture for 24 hours.
    • Replace the medium with a low-serum medium (e.g., 2% FBS) containing this compound at various concentrations (e.g., 0-200 μM).
    • Incubate for 24 hours at 37°C.
    • Discard the medium, wash cells with PBS, and add MTT reagent (0.33 mg/mL).
    • Incubate for 3 hours at 37°C to allow formazan crystal formation.
    • Dissolve the crystals in DMSO and measure the absorbance at 540 nm [5].
Western Blot Analysis

This protocol is based on research into this compound's pro-apoptotic effects in prostate cancer cells [1] [6].

  • Cell Lines: Human prostate cancer cells (e.g., 22Rv1, LAPC4, LNCaP) [1] [6].
  • Procedure:
    • Treat cells with this compound (e.g., 10-180 μM) for 24-48 hours.
    • Lyse cells to extract total protein.
    • Separate proteins by SDS-PAGE (e.g., on a 10% gel) and transfer to a nitrocellulose membrane.
    • Block the membrane with a blocking agent (e.g., 1X ROTI) [5].
    • Incubate overnight at 4°C with a primary antibody (e.g., against cleaved PARP, DR5, or fibronectin) [1] [5].
    • Incubate with a fluorescently-labeled secondary antibody.
    • Visualize and quantify the protein bands using an appropriate imaging system [1] [5].

Mechanism of Action Diagram

The diagram below illustrates the key molecular mechanisms and pathways through which this compound exerts its biological effects, as identified in the search results.

G cluster_paths Molecular Pathways & Mechanisms IsosilybinA This compound PPAR PPARγ Agonism IsosilybinA->PPAR Apoptosis Induces Apoptosis IsosilybinA->Apoptosis AntiInflammatory Anti-inflammatory Effects IsosilybinA->AntiInflammatory CellCycle Cell Cycle Arrest (G1) IsosilybinA->CellCycle AntiAngiogenic Anti-angiogenic Effects IsosilybinA->AntiAngiogenic extrinsic Extrinsic Pathway (e.g., increases DR5, cleaved Caspase-8) Apoptosis->extrinsic Activates intrinsic Intrinsic Pathway (e.g., increases cleaved Caspase-9, alters Bcl-2) Apoptosis->intrinsic Activates InhibitsErkP38 ERK/p38 Signaling AntiInflammatory->InhibitsErkP38 Inhibits InhibitsM1 M1 Macrophage Polarization AntiInflammatory->InhibitsM1 Inhibits InhibitsNFkB NF-κB Signaling (Reduces p50/p65 nuclear levels) AntiInflammatory->InhibitsNFkB Inhibits TargetsAkt Akt Signaling CellCycle->TargetsAkt Targets TargetsAR Androgen Receptor (AR) CellCycle->TargetsAR Targets

Frequently Asked Questions

  • Q1: Why is my this compound precipitating when I add it to the cell culture medium?

    • A: This is a common issue with compounds dissolved in DMSO. Ensure the final DMSO concentration in your culture medium does not exceed 0.5% [5]. When diluting the stock solution, add it to the medium slowly while vortexing or pipetting gently to mix. Pre-warming the medium to 37°C can also help. If precipitation persists, you may try using a lower final concentration of this compound or using a solubilizing agent like cyclodextrin in your medium formulation.
  • Q2: How many freeze-thaw cycles can my stock solution withstand?

    • A: It is strongly recommended to avoid repeated freeze-thaw cycles [3]. To prevent loss of potency, aliquot the stock solution into single-use volumes upon preparation before the initial freeze. Each thawed aliquot should be used immediately and any leftover discarded.
  • Q3: My in vivo formulation turns cloudy. What should I do?

    • A: Cloudiness indicates that the solution is not stable, and the compound may be coming out of solution. Follow the preparation order strictly: sequentially add DMSO stock solution to PEG300 and mix until clear, then add Tween 80 and mix, and finally add the saline or corn oil [2] [3]. Sonication or brief heating in a warm water bath (∼37-40°C) can help to re-dissolve the compound and achieve a clear solution. If cloudiness persists, the formulation may not be suitable, and an alternative should be tested.

References

Isosilybin A metabolite interference in assays

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Isosilybin A

For a quick reference, here are the key chemical and biological characteristics of this compound that are relevant to assay interference.

Property Description
CAS Number 142796-21-2 [1]
Molecular Formula C₂₅H₂₂O₁₀ [2] [1]
Molecular Weight 482.44 g/mol [2] [1]
Bioactive Targets PPARγ, ABCA1, Tyrosinase, Carbonic Anhydrase VA/VII [3] [2] [1]
Primary Biological Source Silybum marianum (Milk Thistle) [1]
Key Interference Risk Inhibition of CYP2C8 enzyme activity in human liver microsomes [1]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of metabolite interference in LC-MS targeted metabolomics? Metabolite interference occurs when a metabolite produces a detectable signal within the Multiple Reaction Monitoring (MRM) channel of another metabolite due to factors like co-elution (similar retention time), inadequate mass resolution in triple-quadrupole mass spectrometers, or in-source fragmentation [4]. One study found that approximately 75% of metabolites in a test of 334 standards showed measurable signals in at least one other metabolite's MRM setting [4].

Q2: How can this compound interfere with drug metabolism assays? this compound has been identified as a inhibitor of the cytochrome P450 enzyme CYP2C8 [1]. In vitro studies using human liver microsomes reported an IC₅₀ value for a mixture of this compound and its diastereoisomer Isosilybin B (Isosilibinin) of 1.64 ± 0.66 μg/mL, making it one of the most potent inhibitors among the milk thistle flavonolignans tested [1]. This can lead to significant interference in assays measuring CYP2C8 activity.

Q3: What strategies can resolve metabolite interference? Employing advanced chromatography techniques can resolve a majority of interference issues. Research indicates that using different chromatography methods can resolve 65–85% of interfering signals [4]. For complex biological samples, a Metabolic Reaction-based Molecular Networking (MRMN) strategy can improve the accurate annotation of drug prototypes and their metabolites by excluding endogenous interference and recognizing redundant ions [5].

Troubleshooting Guide

Here is a structured guide to diagnosing and resolving issues related to this compound metabolite interference.

Problem Possible Cause Solution
Inaccurate metabolite annotation/quantification Co-elution of this compound with other metabolites sharing similar MRM transitions. Optimize chromatographic separation (e.g., modify mobile phase, gradient, or column) to increase retention time resolution [4].
False positives in drug metabolite identification In-source fragmentation generating product ions that coincide with those of other metabolites [4]. Use MRMN or similar advanced data analysis platforms to filter out in-source fragments and redundant ions [5].
Unexpected inhibition of CYP2C8 activity Presence of this compound or related flavonolignans in the sample [1]. Conduct control experiments with purified this compound standards. Consider its potential inhibitory effect in the experimental design and data interpretation [1].

Experimental Workflow for Identifying Metabolite Interference

The following diagram, generated with Graphviz, outlines a recommended workflow to identify and address metabolite interference in LC-MS data, incorporating strategies from the latest research.

Start Start: Acquire LC-MS/MS Data A Characterize with Authentic Standards Start->A B Analyze MRM Transitions for Cross-Signals A->B C Observed Interference? B->C D Optimize Chromatography C->D Yes G No interference detected. Proceed with analysis. C->G No E Apply MRMN Strategy D->E If unresolved F Validate Annotation & Proceed with Analysis E->F

MRMN Platform Workflow for Enhanced Metabolite Annotation

For complex interference, especially in drug metabolism studies, the Metabolic Reaction-based Molecular Networking (MRMN) platform provides a robust solution. The diagram below details its key data processing steps.

Start Input LC-MS/MS Data A MS2 Feature Degradation Improvement Start->A B Endogenous Interference Exclusion A->B C Redundant Ions Identification B->C D Construct Molecular Network Based on Metabolic Reactions C->D End One-Pot Annotation of Prototypes & Metabolites D->End

The MRMN platform incorporates several key innovations to reduce false positives and negatives. It improves MS2 spectral similarity matching to account for feature degradation during metabolic transformations, excludes endogenous ions that are not related to the drug metabolites, and identifies redundant ions from the same compound (e.g., adducts, fragments). This process significantly reduces network complexity, with one study reporting a reduction of 79% of nodes and 97% of subnetworks compared to traditional GNPS analysis [5].

References

Isosilybin A cellular uptake and distribution analysis

Author: Smolecule Technical Support Team. Date: February 2026

Isosilybin A & B: Researcher Fact Sheet

The table below summarizes the key characteristics of this compound and its more widely studied analog, Isosilybin B, based on recent research.

Property This compound Isosilybin B Technical Notes & Context
Abundance in Silymarin ~10% [1] [2] ~5% [1] [2] Silybin (A&B mixture) is the major component (40-60%) [1].
Stereochemistry Diastereomer of Isosilybin B [3] Diastereomer of this compound [3] Crucial for activity. Differ in configuration at C-7' and C-8' positions [3].
Reported Bioactivities Anticancer (prostate), antiviral, anti-inflammatory [2] Superior anticancer & antifibrotic effects (liver) [4] [5] Isosilybin B shows stronger cytotoxicity and tumor-selective cell cycle arrest [4].
Key Molecular Targets Binds VEGFA & SRC proteins (in silico) [6] [7] Binds VEGFA & SRC proteins (in silico) [6] [7] VEGFA (angiogenesis), SRC (oncogenic signaling) [6].

Suggested Experimental Pathways & Workflows

Since direct protocols for this compound uptake are not detailed in the available literature, the following workflows are proposed based on standard practices in the field and the biological pathways identified.

Diagram: this compound Research Workflow

G A Compound Sourcing & Characterization B In Vitro Cell Studies A->B C Mechanism of Action Analysis B->C D In Vivo Validation C->D

Diagram: Putative Signaling Pathways for this compound

G IA This compound T1 VEGFA/SRC Inhibition IA->T1 Molecular Docking Prediction T2 Cell Cycle Arrest (G1) IA->T2 T3 Apoptosis Induction IA->T3 T4 Anti-fibrotic Effects IA->T4 O1 Inhibited Angiogenesis T1->O1 O2 Anti-Proliferative Effect T2->O2 O3 Pro-Cancer Cell Death T3->O3 O4 Reduced Fibrosis T4->O4

Frequently Asked Questions & Troubleshooting

Q1: Why might my this compound experimental results be inconsistent with the literature?

  • A: A primary cause is inconsistent compound stereochemistry and purity.
    • Troubleshooting Guide:
      • Verify Purity: Source this compound from reputable suppliers that provide chromatographic (HPLC) data confirming high diastereomeric purity (>98%).
      • Confirm Identity: Use analytical standards to confirm the identity of the compound in your stock solutions before experiments. Be aware that some commercial "silybin" is a mixture of Silybin A, B, and sometimes Isosilybins [3].
      • Solution Stability: this compound is a polyphenol. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below, protected from light.

Q2: What are the major challenges in working with this compound, and how can I address them?

  • A: The main challenges are its low natural abundance and potential poor aqueous solubility.
    • Troubleshooting Guide:
      • Low Abundance: this compound constitutes only about 10% of silymarin, making it more expensive and difficult to source than silybin [1] [2].
      • Solubility & Bioavailability: Like other flavonolignans, it likely has poor aqueous solubility, which can limit its cellular uptake and confound in vitro results [3].
        • Solution: Use well-controlled vehicle (e.g., DMSO) concentrations in your assays. Consider using advanced delivery formulations (e.g., complexes with phosphatidylcholine or nanoparticle encapsulation) that have been developed for silybin to improve bioavailability [1].

Key Technical Considerations for Your Research

  • Stereochemistry is Critical: The biological activity of flavonolignans is highly dependent on their 3D structure. Always use optically pure this compound for your experiments, as its diastereomer (Isosilybin B) has been shown to have distinct and sometimes superior biological activities [3] [4].
  • Beyond Antioxidant Effects: Early research often focused on the antioxidant properties of these compounds. However, current understanding suggests that their anticancer and antifibrotic effects are more likely due to their role as specific ligands for biological targets (like VEGFA and SRC) rather than general redox activity [3] [4].

References

Isosilybin A vs silymarin anti-cancer potency

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Cancer Profile Comparison

Compound Reported Anti-Cancer Activities & Mechanisms Experimental Models (Examples)

| Isosilybin A | - Induces G1 cell cycle arrest [1]

  • Triggers apoptosis (cleaves caspase-3, caspase-9, PARP) [1]
  • Modulates cell cycle regulators (decreases cyclins D1, E, A, Cdk2, Cdk4; increases p21, p27) [1]
  • Demonstrates transformation-selective effects (less toxic to non-neoplastic cells) [1] | Human prostate cancer cells (LNCaP, 22Rv1); Non-neoplastic prostate epithelial cells (PWR-1E) [1] | | Silymarin | - Induces apoptosis via JAK2/STAT3 pathway inhibition [2]
  • Modulates Bcl-2/Bax ratio (pro-apoptotic) [3]
  • Activates Fas/FasL death receptor pathway [3]
  • Inhibits JAK/STAT, PI3K/Akt/mTOR pathways [3] [2]
  • Enhances efficacy of chemotherapy drugs (e.g., capecitabine, irinotecan) and mitigates hepatotoxicity [4] | Multiple myeloma cells (RPMI 8226, H929) [2]; Breast cancer cells (MCF-7) [3]; Mouse model of colon cancer [4] |

The following diagram illustrates the key signaling pathways through which this compound and silymarin exert their anti-cancer effects, based on the experimental data.

G IA This compound G1_Arrest G1 Cell Cycle Arrest IA->G1_Arrest Apoptosis Induces Apoptosis IA->Apoptosis SM Silymarin STAT3_Inhibit Inhibits JAK2/STAT3 Pathway SM->STAT3_Inhibit Fas_Activate Activates Fas/FasL Pathway SM->Fas_Activate Bcl2_Modulate Modulates Bcl-2/Bax Ratio (Pro-apoptotic) SM->Bcl2_Modulate Cyclins ↓ Cyclins D1, E, A ↓ Cdk2, Cdk4 G1_Arrest->Cyclins p21 ↑ p21, p27 G1_Arrest->p21 Caspases Cleaves Caspase-3/9, PARP Apoptosis->Caspases Bcl2 ↓ Bcl-2, Bcl-xL STAT3_Inhibit->Bcl2 Fas ↑ Fas, FADD Fas_Activate->Fas Bcl2_Modulate->Bcl2

Experimental Methodologies in Detail

For researchers looking to replicate or build upon these findings, here are the core methodologies from the key studies.

  • Cell Viability Assay (MTT) [5]:

    • Purpose: To evaluate the cytotoxic effects of compounds on tumor and non-tumor cells.
    • Protocol: Cells are seeded in 96-well plates and treated with a concentration range of the test compound. After incubation, MTT reagent is added. Metabolically active cells convert MTT to purple formazan crystals, which are dissolved, and absorbance is measured at 540 nm. Viability is calculated relative to untreated controls.
  • Cell Cycle Analysis by Flow Cytometry [5] [1]:

    • Purpose: To determine the distribution of cells in different phases of the cell cycle.
    • Protocol: After treatment, cells are fixed, treated with RNase A, and stained with propidium iodide (PI). The DNA content of cells is analyzed using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is quantified based on PI fluorescence intensity.
  • Apoptosis Analysis [1] [2]:

    • Western Blotting: Treated cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, caspase-9, PARP, Bcl-2, Bax). This detects changes in protein expression and cleavage.
    • Flow Cytometry: Apoptosis can also be measured using Annexin V/PI staining, where Annexin V binds to phosphatidylserine externalized on the cell surface of early apoptotic cells, and PI stains late apoptotic and necrotic cells.
  • Gene Expression Analysis (qRT-PCR) [5]:

    • Purpose: To measure mRNA levels of target genes.
    • Protocol: Total RNA is extracted, reverse-transcribed into cDNA, and then subjected to real-time PCR using gene-specific primers and SYBR Green master mix. Relative expression levels are calculated using the 2^–ΔΔCT method, normalized to a housekeeping gene (e.g., β-actin).

Interpretation and Research Considerations

When interpreting these findings, it is crucial to consider the following:

  • The "Entourage Effect" vs. Isolated Potency: Silymarin is a complex mixture, and its overall anti-cancer effect may result from the synergistic or additive actions of its components [6] [3]. This compound is a key contributor to this activity, but its isolated potency does not necessarily negate the value of the whole extract, which may target multiple pathways simultaneously and potentially reduce the risk of resistance.
  • Cancer-Type Specificity: The efficacy of both this compound and silymarin can vary significantly across different cancer types. The most robust evidence for this compound currently exists for prostate cancer [1], while silymarin has shown broader activity [3] [4] [2].
  • Bioavailability and Formulation: A significant challenge for both isolated flavonolignans and silymarin is poor oral bioavailability [6] [3]. Future research should focus on advanced delivery systems (e.g., nanoparticles, phytosomes) to improve solubility and target tissue delivery.

References

Isosilybin A androgen receptor degradation vs enzalutamide

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action at a Glance

Feature Isosilybin B Enzalutamide
Primary Mechanism Induces AR degradation via the proteasome [1] Potently inhibits AR nuclear translocation and prevents DNA binding [2] [3]
Key Pathway PI3K-Akt-Mdm2-mediated ubiquitination [1] Direct, high-affinity antagonism of the AR Ligand-Binding Domain (LBD) [2] [3]
Effect on AR Levels Decreases AR protein levels [1] Does not typically reduce AR protein levels; primarily inhibits its function [2]
Experimental Context Preclinical studies in human prostate cancer cell lines (e.g., LNCaP, 22Rv1) [1] Extensive clinical trials and approval for metastatic prostate cancer [4] [3]

Detailed Experimental Data and Methodologies

The following table summarizes the key experimental findings and the methods used to obtain them.

Compound Key Experimental Findings Experimental Models & Protocols Cited

| Isosilybin B | - Reduced AR and PSA protein levels in various prostate cancer cell lines (LNCaP, 22Rv1, LAPC4) at concentrations of 10–90 μM [1].

  • Induced G1 cell cycle arrest [1].
  • Mechanism Elucidated: Treatment increased phosphorylation of Akt (Ser-473 and Thr-308) and Mdm2 (Ser-166). This enhanced the formation of a complex between Akt, Mdm2, and AR, leading to AR ubiquitination and degradation. The role of the PI3K-Akt pathway was confirmed using the inhibitor LY294002, which restored AR levels [1]. | Cell Lines: Human prostate carcinoma LNCaP, 22Rv1, LAPC4 cells; non-neoplastic prostate epithelial PWR-1E cells [1]. Key Protocols: Immunoblotting for protein levels, immunofluorescence for nuclear localization, cell viability assays, cell cycle analysis by flow cytometry, antibody pull-down assays for protein complex formation, use of specific pathway inhibitors (e.g., LY294002) and overexpression of kinase-dead Akt [1]. | | Enzalutamide | - Improved radiographic progression-free survival in men with metastatic hormone-sensitive prostate cancer (hazard ratio: 0.39) in a Phase III clinical trial (ARCHES) [4].
  • Inhibits AR nuclear translocation, thereby inactivating androgen signaling [2].
  • Resistance can arise from AR mutations (e.g., F876L) and the expression of AR splice variants that lack the LBD (e.g., AR-V7) [2]. | Clinical Trial: Multinational, double-blind, Phase III trial (ARCHES) with 1,150 men randomly assigned to receive Enzalutamide (160 mg/day) or placebo plus androgen deprivation therapy [4]. Preclinical Models: Studies using enzalutamide-resistant cell lines (e.g., MR49F) and circulating tumor cells from patients [5] [2]. |

Pathways to AR Inhibition

The diagrams below illustrate the distinct mechanisms through which Isosilybin B and Enzalutamide exert their effects on the Androgen Receptor.

G IsosilybinB Isosilybin B PI3K PI3K Activation IsosilybinB->PI3K Akt Akt Phosphorylation (Ser-473/Thr-308) PI3K->Akt Mdm2 Mdm2 Phosphorylation (Ser-166) Akt->Mdm2 Complex Akt/Mdm2/AR Complex Mdm2->Complex Ubiquitination AR Ubiquitination Complex->Ubiquitination Degradation Proteasomal AR Degradation Ubiquitination->Degradation

G Enzalutamide Enzalutamide Block_Translocation Blocks Nuclear Translocation Enzalutamide->Block_Translocation Binds AR LBD AR_in_Cytoplasm Androgen Receptor (AR) in Cytoplasm AR_in_Cytoplasm->Block_Translocation AR_in_Nucleus AR in Nucleus Block_Translocation->AR_in_Nucleus Prevented DNA_Binding DNA Binding & Transcription (Blocked) AR_in_Nucleus->DNA_Binding No signaling

Research Implications and Considerations

  • Isosilybin B offers a unique mechanism that may overcome resistance related to AR protein overexpression or stabilization. Its multi-targeted action, inducing degradation rather than just inhibition, represents a promising complementary strategy, though it remains in the preclinical stage [1].
  • Enzalutamide is a clinically validated and potent AR signaling inhibitor. Its main limitations are the eventual development of resistance, often through AR mutations or splice variants [2]. Combining it with agents that have a different mechanism, like AR degraders, is an active area of research.

A critical point for your research is that the compelling data on proteasome-mediated AR degradation is associated with Isosilybin B, not Isosilybin A. The distinct activities of these isomers highlight the need for compound-specific verification in experimental planning.

References

Isosilybin A diastereomer selectivity in biological systems

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities & Experimental Data for Isosilybin A

Biological Activity Experimental Model / Assay Key Findings / Potency Proposed Mechanism of Action
Anti-Prostate Cancer [1] Human prostate cancer cells (22Rv1, LAPC4, LNCaP) Induces apoptotic death; IC50 for cytotoxicity in Huh-7 cells: 80 µM [1]. Activates extrinsic (death receptor) and intrinsic (mitochondrial) apoptosis pathways; targets the Akt-NF-κB-AR axis, reducing androgen receptor (AR) and PSA levels [1].
PPARγ Agonism [1] HEK-293 cells transfected with human PPARγ Significantly activates PPARγ at 30 µM [1]. Binds and activates the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in metabolism and inflammation [1].
Anti-Inflammatory (Skin/Rosacea) [1] LL37-induced HaCaT cell model; LL37-induced rosacea-like mice model Topical application (1%) reduced skin erythema and inflammatory cells [1]. Inhibits Erk, p38, and NF-κB signaling pathways; reduces expression of IL-1β, IL-6, and Nlrp3; inhibits M1 macrophage polarization [1].
Antiviral & Anti-inflammatory [2] Hepatoprotective assays (specific model not detailed) Outperformed silybin in antiviral activity and NF-κB inhibition [2]. Specific interactions with viral and inflammatory targets (exact mechanisms require further study) [2].

Comparison with Other Silymarin Flavonolignans

The selectivity of this compound becomes more evident when compared to its diastereomer, Isosilybin B, and other components. Research shows that the stereochemistry of these molecules critically influences their biological effects [3] [2].

Compound Key Selective Activities and Notes
This compound More studied for anti-prostate cancer and as a PPARγ agonist [1].
Isosilybin B Shows superior selectivity against liver cancer cells; more cytotoxic to tumor cells while less toxic to non-tumor hepatocytes than silybin; induces tumor-specific G1 cell cycle arrest; demonstrates strong anti-fibrotic properties [4] [5].
Silybin A & B Diastereomers with differing biological activities; using the natural mixture can lead to misleading results because true molecular effects are stereochemistry-dependent [3] [6].
2,3-Dehydrosilybin The planar structure from the C-2,3 double bond enhances radical scavenging and antioxidant activity [2].
Silychristin & Silydianin Often show stronger antioxidant and cytoprotective activity in chemical assays (e.g., DPPH, ORAC) compared to silybin [2].
Taxifolin The flavonoid precursor; demonstrates potent antiviral effects and the strongest radical scavenging activity among silymarin components [2].

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these studies, here is a summary of the key experimental methodologies from the literature.

  • Cell Viability Assay (MTT Assay) [4]

    • Purpose: To evaluate the cytotoxicity of compounds.
    • Protocol: Cells are seeded in 96-well plates and treated with the compound for 24 hours. After treatment, MTT reagent is added and incubated for 3 hours. The formed formazan crystals are dissolved in DMSO, and absorbance is measured at 540 nm. This protocol was used to establish the selective toxicity of Isosilybin B toward liver cancer cells [4].
  • Western Blot Analysis [1]

    • Purpose: To detect specific proteins and their modifications.
    • Protocol: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is blocked, then incubated with a primary antibody (e.g., against fibronectin or cleaved proteins like cPARP) overnight, followed by a fluorescently-labeled secondary antibody. Detection is performed to analyze changes in protein expression or cleavage, which was used to show this compound-induced apoptosis [1].
  • Cell Cycle Analysis by Flow Cytometry [4]

    • Purpose: To determine the distribution of cells in different cell cycle phases.
    • Protocol: After treatment, cells are fixed, treated with RNase A, and stained with propidium iodide (PI). The DNA content is then analyzed using a flow cytometer. This method demonstrated that Isosilybin B induces G1 arrest in liver cancer cells [4].
  • Gene Expression Analysis (qRT-PCR) [4]

    • Purpose: To quantify mRNA levels of target genes.
    • Protocol: Total RNA is isolated, reverse-transcribed into cDNA, and then amplified using SYBR Green master mix and gene-specific primers in a real-time PCR cycler. The 2−ΔΔCT method is used for relative quantification. This was used to show the reduction of pro-fibrotic genes (e.g., Acta2, Col1a1) by Isosilybin B [4].

Visualizing Key Concepts

The following diagrams, described in DOT language, illustrate the core concepts of this compound's mechanism and its context within silymarin research.

isosilybinA_mechanism IsosilybinA IsosilybinA PPARg PPARγ Activation IsosilybinA->PPARg  Agonism ApoptosisPath Apoptosis Pathways IsosilybinA->ApoptosisPath  Activates NFkB Inhibition of NF-κB IsosilybinA->NFkB  Inhibits AntiInflamm Anti-Inflammatory Effects IsosilybinA->AntiInflamm  Via M1 Macrophage Inhibition Extrinsic Extrinsic ApoptosisPath->Extrinsic External Death Signals Intrinsic Intrinsic ApoptosisPath->Intrinsic Internal Cell Stress NFkB->AntiInflamm  Leads to

experimental_workflow CellCulture CellCulture CompoundTreatment CompoundTreatment CellCulture->CompoundTreatment AssayExecution AssayExecution CompoundTreatment->AssayExecution IB IB CompoundTreatment->IB  Isosilybin B SB SB CompoundTreatment->SB  Silybin SM SM CompoundTreatment->SM  Silymarin DataAnalysis DataAnalysis AssayExecution->DataAnalysis MTT MTT AssayExecution->MTT  Viability WesternBlot WesternBlot AssayExecution->WesternBlot  Protein CellCycle CellCycle AssayExecution->CellCycle  Flow Cytometry qPCR qPCR AssayExecution->qPCR  Gene Expression

Conclusion and Research Implications

The future of silymarin research lies in using optically pure components like isolated this compound and Isosilybin B, as their biological effects are highly stereospecific [3]. The evidence suggests a clear division of labor:

  • This compound is a strong candidate for anti-prostate cancer strategies and modulating metabolic pathways via PPARγ.
  • Isosilybin B appears highly promising for liver-specific therapies, including hepatocellular carcinoma and fibrosis, due to its superior tumor selectivity [4] [5].

Future work should focus on in vivo validation, detailed pharmacokinetic studies, and the development of formulations to enhance the bioavailability of these specific, potent flavonolignans.

References

Isosilybin A transformation-selective effects cancer vs normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Bioactivity of Silymarin Flavonolignans

Compound Typical Abundance in Silymarin [1] [2] Key Reported Biological Activities & Selectivity
Silybin (Silybin A & B) 40-60% Historically most studied; general hepatoprotective, antioxidant, and anticancer effects [3] [1] [2]. Some studies report greater toxicity to non-tumor hepatocytes than to hepatoma cells [2].
Isosilybin A ~10% Demonstrated selective induction of apoptosis and G1 arrest in prostate cancer cells, outperforming silybin in some antiviral and anti-inflammatory assays [1] [2].
Isosilybin B ~5% High tumor selectivity: More cytotoxic to liver cancer cells, less toxic to normal hepatocytes, and induces tumor-specific G1 arrest [3] [4] [5]. More effectively reduces pro-fibrotic gene expression and ALT levels than silybin [3].
Silychristin 15-25% Exhibits stronger cytoprotective and antioxidant activity than silybin at equivalent concentrations [1] [2].
2,3-Dehydrosilybin <5% Enhanced radical scavenging and antioxidant activity due to planar structure [1] [2].
Taxifolin (Flavonoid) <5% Potent antioxidant (EC50 values ~10-fold lower than silybin) and strong antiviral effects [1] [2].

Detailed Experimental Findings for Isosilybin B

Recent, high-quality studies provide mechanistic insights and quantitative data on Isosilybin B's selective effects.

  • Cytotoxicity and Selectivity: A 2025 study directly compared Isosilybin B (IB), silybin (SB), and silymarin (SM) in vitro. Results showed that IB exhibits greater cytotoxicity toward liver cancer cells (Hepa1-6, HepG2) while being less toxic to non-tumor hepatocytes (AML12) compared to silibinin [3] [5]. This indicates a favorable therapeutic window.
  • Mechanism of Action: Cell Cycle Arrest: At non-toxic concentrations (31.3 µg/mL), Isosilybin B induced cell cycle arrest at the G1 phase in two types of liver cancer cells. In contrast, it did not impact the cell cycle of non-tumor cells under the same experimental conditions [3]. This tumor-selective mechanism was not observed for silybin or silymarin under these conditions [4].
  • Antifibrotic Activity: In a model of liver fibrosis induced by TGF-β1, Isosilybin B more effectively reduced the mRNA expression of pro-fibrotic genes (including Acta2 and Col1a1) and lowered ALT levels in the culture medium compared to silybin [3]. This highlights its potential for treating underlying liver diseases that can lead to cancer.

The following diagram illustrates the key experimental workflow and proposed mechanism of action for Isosilybin B's selective effects, based on the cited research [3]:

cluster_workflow Experimental Workflow & Mechanism of Isosilybin B Start In Vitro Models Assay1 Cytotoxicity Assay (MTT) Start->Assay1 Assay2 Cell Cycle Analysis (Flow Cytometry) Start->Assay2 Assay3 Gene Expression (qRT-PCR) Start->Assay3 Result1 Result: Selective toxicity to cancer cells Assay1->Result1 Result2 Result: G1 phase arrest in cancer cells only Assay2->Result2 Result3 Result: Reduced expression of pro-fibrotic genes Assay3->Result3 Mechanism Proposed Mechanism: Tumor-Selective Cell Cycle Disruption Result1->Mechanism Result2->Mechanism Result3->Mechanism

Experimental Protocols from Key Studies

For researchers aiming to replicate or build upon these findings, here are the core methodologies used in the recent study on Isosilybin B [3].

  • 1. Cell Culture: The study used mouse liver hepatoma cells (Hepa 1–6), human liver hepatocellular carcinoma cells (HepG2), and a mouse normal liver hepatocyte cell line (AML12). Cells were maintained in standard media at 37°C with 5% CO2 [3].
  • 2. Cell Viability (MTT) Assay: Cells were seeded in 96-well plates and treated with a concentration range of compounds (0–250 µg/mL) for 24 hours. After treatment, MTT reagent was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at 540 nm to determine cell viability [3].
  • 3. Cell Cycle Analysis: Cells were seeded in 6-well plates, synchronized in serum-free medium, and then treated with the test compounds (31.3 µg/mL) for 24 hours. Cells were then fixed, treated with RNase A and propidium iodide, and analyzed using flow cytometry (BD FACSCanto II) to determine cell cycle phase distribution [3].
  • 4. Gene Expression Analysis (qRT-PCR): AML12 cells were treated with compounds (7.8–31.3 µg/mL) for 24 hours. Total RNA was isolated, reverse-transcribed into cDNA, and analyzed using semi-quantitative real-time PCR with SYBR Green. The expression of pro-fibrotic genes (Fn1, Acta2, Col1a1) was normalized to Actb and calculated using the 2−ΔΔCT method [3].

Research Implications and Future Directions

The evidence suggests that Isosilybin B represents a promising novel therapeutic agent for the treatment of liver cancer and associated fibrotic diseases, with a strong potential for future anticancer and antifibrotic strategies [3]. Its tumor-selective cytotoxicity and mechanism of action provide a compelling case for further investigation.

Future research should focus on:

  • In vivo validation of these in vitro findings using animal models of liver cancer and fibrosis [4].
  • Elucidating the precise molecular pathways that trigger the tumor-specific G1 cell cycle arrest [4].
  • Developing advanced delivery strategies, such as nano-formulations, to overcome potential bioavailability challenges [4].

References

×

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

482.12129689 Da

Monoisotopic Mass

482.12129689 Da

Heavy Atom Count

35

UNII

HHN3Q9H3DK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

142796-21-2

Wikipedia

Isosilybin a
Isosilybin

Dates

Last modified: 04-14-2024
El-Elimat, Tamam; Raja, Huzefa A.; Graf, Tyler N.; Faeth, Stanley H.; Cech, Nadja B.; Oberlies, Nicholas H.; Flavonolignans from Aspergillus iizukae, a fungal endophyte of milk thistle (Silybum marianum), Journal of Natural Products, 772, 193-199. DOI:10.1021/np400955q PMID:24456525

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